CAY10580
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGHEDGUILASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658096 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-40-6 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAY10580 CAS number and molecular weight.
An In-Depth Technical Guide to CAY10580: A Selective EP4 Receptor Agonist
This guide provides a comprehensive overview of this compound, a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and experimental applications.
Core Compound Information
This compound is a synthetic analog of PGE2, distinguished by its high selectivity for the EP4 receptor. This specificity makes it a valuable tool for investigating the physiological and pathological roles of the EP4 signaling pathway.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 64054-40-6[1][2][3] |
| Molecular Formula | C19H35NO4[1][3] |
| Molecular Weight | 341.5 g/mol [1][3] |
| Formal Name | 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid[1][2] |
| Purity | ≥96%[1][2][3] |
| Formulation | Typically supplied as a solution in ethanol[1][2][3] |
| Storage | -20°C[2] |
Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL[1] |
| DMSO | 10 mg/mL[1][4] |
| Dimethyl Formamide (DMF) | 10 mg/mL[1][4] |
| PBS (pH 7.2) | 2.5 mg/mL[1][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs).
Receptor Binding Affinity
This compound exhibits a high affinity for the EP4 receptor with significantly lower affinity for other prostanoid receptor subtypes, highlighting its selectivity.
| Receptor Subtype | Binding Affinity (Ki) |
| EP4 | 35 nM[1][4][5][6] |
| EP1 | 3,000 nM[1] |
| EP2 | 2,000 nM[1] |
| EP3 | >3,000 nM[1] |
Downstream Signaling
Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses. In some contexts, EP4 signaling can also involve the phosphoinositide 3-kinase (PI3K) pathway.[1]
Experimental Protocols and Applications
This compound is utilized in a variety of in vitro and in vivo experimental settings to probe the function of the EP4 receptor.
In Vitro: Aquaporin-2 Trafficking in MDCK Cells
This experiment investigates the role of EP4 activation on the translocation of Aquaporin-2 (AQP2) to the cell membrane, a key process in renal water reabsorption.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to final concentrations (ranging from 10 nM to 10,000 nM) in serum-free cell culture medium.[5]
-
Methodology:
-
Culture MDCK cells to confluence on permeable supports or glass coverslips.
-
Replace the culture medium with serum-free medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for 40 minutes at 37°C.[5]
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Perform immunofluorescence staining using an antibody specific for AQP2 to visualize its subcellular localization.
-
Analyze the cells using confocal microscopy to quantify the abundance of AQP2 at the apical membrane.
-
-
Expected Outcome: Treatment with this compound at concentrations of 100 nM and higher is expected to significantly increase the abundance of AQP2 at the apical membrane compared to vehicle-treated cells.[5]
In Vivo: Murine Model of Hypercholesterolemia
This protocol details the use of this compound to study the effect of EP4 receptor activation on cholesterol homeostasis in a diet-induced mouse model of hypercholesterolemia.
-
Animal Model: Six-week-old male EP4+/+ mice.[6]
-
Diet: High-fat diet to induce hypercholesterolemia.
-
Dosing:
-
Methodology:
-
Acclimatize mice and provide a high-fat diet.
-
After an initial period on the diet, randomize mice into two groups: a treatment group receiving this compound and a control group receiving a vehicle (e.g., saline).
-
Administer daily i.p. injections for three weeks.
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
Measure total plasma cholesterol levels.
-
-
Expected Outcome: Mice treated with this compound are expected to show significantly lower total cholesterol levels compared to the vehicle-treated control group, demonstrating a protective effect against diet-induced hypercholesterolemia.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of prostaglandin E2-EP4 signaling reduces chemokine production in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A mouse model of human familial hypercholesterolemia: markedly elevated low density lipoprotein cholesterol levels and severe atherosclerosis on a low-fat chow diet - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10580 prostaglandin E2 analog information.
An In-depth Technical Guide to CAY10580: A Potent and Selective Prostaglandin (B15479496) E2 Analog
This compound is a synthetic analog of prostaglandin E2 (PGE2) that acts as a potent and selective agonist for the prostaglandin E receptor 4 (EP4).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is an 8-aza-9-oxo-15-hydroxy saturated analog of PGE2.[1][3] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64054-40-6 | [1] |
| Molecular Formula | C19H35NO4 | [1] |
| Molecular Weight | 341.5 g/mol | [1] |
| Purity | ≥96% | [1][4] |
| Formulation | A solution in ethanol | [1][4] |
| Storage | -20°C | [4] |
| Stability | ≥2 years at -20°C | [4] |
| Solubility | DMSO: ~10 mg/mL, Dimethyl formamide: ~10 mg/mL, PBS (pH 7.2): ~2.5 mg/mL | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective activation of the EP4 receptor, a Gs protein-coupled receptor (GPCR).[1][2] Upon binding of this compound, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Receptor Binding Affinity
This compound exhibits high selectivity for the EP4 receptor over other prostanoid receptors. The binding affinities (Ki) are summarized below.
| Receptor | Ki (nM) | Reference |
| EP4 | 35 | [1][2] |
| EP1 | 3,000 | [1] |
| EP2 | 2,000 | [1] |
| EP3 | >3,000 | [1] |
Biological Activities and Quantitative Data
Stimulation of cAMP Formation
As a direct consequence of EP4 receptor activation, this compound stimulates the production of cAMP. In excised mouse ovaries, this compound has been shown to increase cAMP formation.[1]
Anti-Hypercholesterolemic Effects
In vivo studies have demonstrated the potential of this compound in managing hypercholesterolemia.
| Animal Model | Treatment | Duration | Key Findings | Reference |
| High-fat diet-fed mice | 200 µg/kg this compound, intraperitoneal injection | Daily for 3 weeks | Prevented diet-induced hypercholesterolemia, enhanced bile acid synthesis and fecal excretion. | [5] |
Anti-Inflammatory Properties
This compound has been shown to possess anti-inflammatory effects by attenuating the production of pro-inflammatory chemokines.
| System | Treatment | Effect | Reference |
| Mouse adipose tissue explants | This compound | Attenuated lipopolysaccharide (LPS)-induced mRNA and protein expression of chemokines. | [6] |
Experimental Protocols
cAMP Formation Assay
This protocol provides a general workflow for measuring this compound-induced cAMP production in a cell-based assay.
Detailed Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the EP4 receptor (e.g., HEK293-EP4 cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for a period to reduce basal cAMP levels.
-
Compound Treatment: Prepare serial dilutions of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the diluted this compound to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided with a commercially available cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based kits).
-
Data Analysis: Measure the signal according to the kit manufacturer's instructions and calculate the concentration of cAMP produced. Plot a dose-response curve and determine the EC50 value for this compound.
In Vivo Hypercholesterolemia Study
This protocol outlines a general procedure for evaluating the anti-hypercholesterolemic effects of this compound in a mouse model.
Detailed Methodology:
-
Animal Model: Use a suitable mouse model for diet-induced hypercholesterolemia, such as C57BL/6J mice.
-
Acclimatization and Diet: Acclimatize the mice for at least one week, providing standard chow and water ad libitum. Following acclimatization, switch the diet to a high-fat diet to induce hypercholesterolemia.
-
Grouping and Treatment: Randomly assign the mice to different treatment groups: a vehicle control group and a this compound treatment group.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection) at a specified dose (e.g., 200 µg/kg) and frequency (e.g., daily) for the duration of the study (e.g., 3 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis and fecal samples for bile acid analysis.
-
Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays. Quantify fecal bile acid excretion using appropriate methods such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the EP4 receptor. Its high potency and selectivity make it a suitable candidate for studying the therapeutic potential of targeting the EP4 signaling pathway in various diseases, including hypercholesterolemia and inflammatory conditions. This guide provides essential technical information to aid researchers in designing and conducting experiments with this compound.
References
CAY10580: A Selective EP4 Agonist's Dual Impact on Bone Remodeling
For Researchers, Scientists, and Drug Development Professionals
CAY10580, a potent and selective agonist of the prostaglandin (B15479496) E2 receptor EP4, has emerged as a significant modulator of bone metabolism. This technical guide synthesizes the current understanding of this compound's effects on bone formation and resorption, providing an in-depth overview of its mechanism of action, experimental evidence, and the underlying signaling pathways.
Core Mechanism of Action: EP4 Receptor Activation
This compound exerts its effects by selectively binding to and activating the EP4 receptor, a Gs protein-coupled receptor. This activation initiates a signaling cascade that plays a pivotal role in both anabolic and catabolic processes within the bone. The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, modulating the expression of key genes involved in osteoblast and osteoclast function.
Impact on Bone Formation
This compound has been shown to promote bone formation by stimulating the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix.
Key Markers of Osteoblast Differentiation and Activity:
-
Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP activity is consistently upregulated in response to EP4 receptor activation.
-
Runx2 and Osterix: These are master transcription factors essential for osteoblast lineage commitment and maturation. Activation of the EP4/cAMP/PKA pathway leads to increased expression of both Runx2 and Osterix.
-
Mineralized Nodule Formation: A hallmark of mature osteoblast function, the formation of mineralized nodules in vitro is enhanced by treatment with EP4 agonists.
Experimental Evidence:
Influence on Bone Resorption
The effect of this compound on bone resorption is more nuanced and is primarily mediated indirectly through its action on osteoblasts. Osteoblasts play a crucial role in regulating osteoclast differentiation and activity through the expression of two key cytokines: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG).
-
RANKL: Promotes the formation, activation, and survival of osteoclasts, the cells that resorb bone.
-
OPG: Acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors and thereby inhibiting osteoclastogenesis.
The RANKL/OPG ratio is a critical determinant of bone resorption activity. Activation of the EP4 receptor in osteoblasts has been shown to modulate this ratio, although the precise effects can be complex and may depend on the specific experimental conditions. Some studies suggest that EP4 activation can increase RANKL expression, potentially leading to an initial increase in bone resorption that is coupled with subsequent bone formation. This dual effect is a characteristic feature of some anabolic agents for bone.
Key Markers of Osteoclast Differentiation and Activity:
-
Tartrate-Resistant Acid Phosphatase (TRAP): An enzyme highly expressed in active osteoclasts, used as a marker for osteoclast identification and quantification.
-
Bone Resorption Pits: Excavations on bone or dentin slices created by the resorptive action of osteoclasts.
Signaling Pathways and Experimental Workflows
The intricate signaling pathways and experimental procedures to assess the effects of this compound are visualized below.
Signaling Pathway of this compound in Osteoblasts
Investigating the Role of CAY10580 in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The intricate interplay of lipid accumulation and inflammation within the arterial wall drives the formation and progression of atherosclerotic plaques. This technical guide delves into the emerging role of CAY10580, a potent and selective agonist of the prostaglandin (B15479496) E2 receptor EP4, in the context of atherosclerosis. While the multifaceted nature of EP4 signaling presents both potential therapeutic benefits and complexities, this document aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, its influence on key cellular players in atherosclerosis, and detailed experimental protocols for its investigation.
Introduction to this compound and the EP4 Receptor in Atherosclerosis
This compound is a selective agonist for the E-prostanoid receptor 4 (EP4), a G-protein coupled receptor that plays a crucial, albeit complex, role in cardiovascular physiology and pathology. The EP4 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is abundantly produced in atherosclerotic plaques.
The role of EP4 signaling in atherosclerosis is not straightforward and appears to be cell-type specific. In macrophages, activation of the EP4 receptor is generally considered anti-inflammatory. It can suppress the production of pro-inflammatory cytokines and chemokines, thereby potentially dampening the inflammatory response that drives atherosclerosis. Studies have shown that a deficiency of EP4 in bone marrow-derived cells leads to increased inflammation within atherosclerotic plaques, characterized by a higher infiltration of macrophages and T-cells and a reduction in smooth muscle cells, suggesting a role for EP4 in promoting plaque stability.
Conversely, in vascular smooth muscle cells (VSMCs), EP4 receptor activation has been linked to increased proliferation and migration, which can contribute to the formation of the neointima, a key component of atherosclerotic lesions. This suggests that systemic activation of the EP4 receptor could have both beneficial and potentially detrimental effects on the progression of atherosclerosis.
Furthermore, this compound has been shown to have a positive impact on lipid metabolism. In a study using high-fat diet-fed mice, administration of this compound led to a significant reduction in total cholesterol levels. This effect on a major risk factor for atherosclerosis adds another layer to the potential therapeutic utility of this compound.
This guide will explore these multifaceted roles of this compound and provide the necessary technical information for researchers to further investigate its potential as a therapeutic agent in atherosclerosis.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data regarding the effects of this compound and EP4 receptor modulation in models relevant to atherosclerosis.
| Parameter | Model System | Treatment/Condition | Quantitative Effect | Reference |
| Lipid Profile | High-fat diet-fed mice | This compound (200 µg/kg body weight, i.p., daily for 3 weeks) | 28.5% reduction in total cholesterol | [1] |
| Plaque Composition | Ldlr-/- mice with EP4-/- bone marrow (advanced atherosclerosis) | EP4 deficiency | Increased macrophage and T-cell infiltration; fewer smooth muscle cells | [2][3] |
| Plaque Size | Ldlr-/- mice with EP4-/- bone marrow (advanced atherosclerosis) | EP4 deficiency | No significant alteration in lesion size | [2][3] |
Signaling Pathways of this compound via the EP4 Receptor
The activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events that are highly dependent on the cell type. The primary and most well-characterized pathway involves the coupling of the EP4 receptor to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, other signaling pathways are also implicated.
Figure 1: Simplified signaling pathways of the EP4 receptor activated by this compound.
In Macrophages: The Gs-cAMP-PKA pathway is thought to mediate the anti-inflammatory effects of EP4 activation. This can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and the inhibition of pro-inflammatory signaling pathways such as NF-κB.
In Vascular Smooth Muscle Cells: The same Gs-cAMP-PKA pathway, along with other potential pathways like the PI3K/Akt pathway, can promote VSMC proliferation and migration.
In Endothelial Cells: EP4 activation can also influence endothelial cell function, though this is less well-characterized in the context of this compound and atherosclerosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in atherosclerosis.
In Vivo Atherosclerosis Plaque Analysis in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and the subsequent analysis of atherosclerotic plaques following treatment with this compound.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lack of EP4 receptors on bone marrow-derived cells enhances inflammation in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of EP4 receptors on bone marrow-derived cells enhances inflammation in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10580: An In-depth Technical Guide on its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor, a Gs protein-coupled receptor, is increasingly implicated in the pathogenesis of various cancers. Activation of EP4 by agonists such as this compound triggers a cascade of intracellular signaling events that can influence cancer cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cancer cell proliferation, detailing the underlying signaling pathways and providing standardized protocols for relevant experimental investigation.
While direct quantitative data on the dose-dependent effects of this compound on the proliferation of a wide range of cancer cell lines is not extensively available in the public domain, the existing body of research on EP4 receptor agonists provides significant insights into its potential pro-proliferative and pro-survival roles in oncology.
The Role of EP4 Receptor Signaling in Cancer Cell Proliferation
The binding of this compound to the EP4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates several downstream effector pathways that are known to play crucial roles in cancer progression.
Key Signaling Pathways:
-
cAMP-PKA-CREB Pathway: The primary downstream effector of cAMP is Protein Kinase A (PKA). Activated PKA phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in cell proliferation and survival.
-
PI3K/Akt Pathway: The EP4 receptor can also signal through the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway is a well-established driver of cell growth, proliferation, and survival, and it can also inhibit apoptosis.
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that can be activated by EP4. This pathway is central to the regulation of cell proliferation, differentiation, and survival.
Studies have shown that activation of the EP4 receptor can protect colon cancer cells from chemotherapy-induced apoptosis, suggesting a pro-survival role. For instance, the EP4 receptor agonist L-902,688 was found to increase the IC50 value of oxaliplatin (B1677828) in colorectal cancer cell lines, indicating that EP4 signaling promotes resistance to chemotherapy.[1] Furthermore, other EP4 agonists have been observed to promote cell migration in oral cancer cell lines.[2]
Quantitative Data on the Impact of EP4 Agonists on Cancer Cell Proliferation
The following table summarizes the qualitative findings on the impact of EP4 receptor activation on cancer cells.
| Cell Line | Agonist Used | Observed Effect | Reference |
| Colorectal Cancer Cell Lines (SW480, Caco-2, HCT116) | L-902,688 | Increased cell survival in the presence of oxaliplatin | [1] |
| Oral Squamous Carcinoma Cell Line (HSC-3) | ONO-AE1-437 | Promoted cell migration | [2] |
| Prostate Cancer Cell Line (PC-3) | PGE2 (natural ligand) | Upregulated proteins involved in cell proliferation and invasion via EP4 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Signaling Pathway
References
- 1. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10580: A Technical Guide to its Anti-Inflammatory Function as a Prostaglandin EP4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. A key mediator in the inflammatory cascade is Prostaglandin (B15479496) E2 (PGE2), a bioactive lipid derived from arachidonic acid. The diverse physiological and pathological effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.
Among these, the EP4 receptor has emerged as a promising therapeutic target for modulating inflammatory responses. Activation of the EP4 receptor has been shown to exert potent anti-inflammatory effects in various preclinical models. CAY10580 is a potent and selective agonist of the prostaglandin EP4 receptor, making it an invaluable tool for investigating the therapeutic potential of EP4 activation in inflammatory diseases. This technical guide provides an in-depth overview of the function of this compound in inflammatory responses, its mechanism of action, relevant signaling pathways, quantitative data on its effects, and detailed experimental protocols for its use in research settings.
Mechanism of Action: Selective EP4 Receptor Agonism
This compound is a synthetic analog of PGE2 designed to selectively bind to and activate the EP4 receptor. Its anti-inflammatory properties stem from its ability to initiate downstream signaling cascades that ultimately suppress the production and release of pro-inflammatory mediators. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes and thereby block the synthesis of all prostaglandins, this compound offers a more targeted approach by specifically modulating the EP4 pathway. This selectivity is crucial, as other PGE2 receptors, such as EP2, can sometimes mediate pro-inflammatory effects.
The binding affinity of this compound to the EP4 receptor is significantly higher than its affinity for other EP receptor subtypes, ensuring a focused biological response. This selectivity minimizes off-target effects and provides a cleaner pharmacological profile for research and potential therapeutic development.
Signaling Pathways in Anti-Inflammatory Responses
The activation of the EP4 receptor by this compound triggers a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory effects. The primary pathway involves the coupling of the EP4 receptor to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then influence multiple downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).
A critical consequence of EP4 receptor activation is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. The EP4-mediated increase in cAMP can lead to the inhibition of NF-κB activation and its translocation to the nucleus. This, in turn, downregulates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as chemokines like Interferon-gamma-inducible protein 10 (IP-10) and Macrophage Inflammatory Protein-1 alpha (MIP-1α).
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
| EP4 | 35 nM[1] |
| EP1 | >3000 nM |
| EP2 | 3000 nM |
| EP3 | 2000 nM |
Table 2: In Vivo Effect of this compound on Chemokine mRNA Expression in Mouse Adipose Tissue
| Treatment | Target Gene | Fold Change vs. Control |
| This compound (200 µg/kg) | IP-10 mRNA | ~0.5-fold decrease |
| This compound (200 µg/kg) | MIP-1α mRNA | ~0.6-fold decrease |
Data derived from studies in high-fat diet-challenged mice.
Experimental Protocols
In Vitro: Inhibition of LPS-Induced Inflammatory Response in Murine Microglia
This protocol details a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine microglial cells.
Materials:
-
Murine microglial cell line (e.g., BV-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Reagents for quantitative real-time PCR (qPCR)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture BV-2 microglia in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 6 hours (for qPCR analysis) or 24 hours (for ELISA analysis). Include a control group with no LPS or this compound treatment.
-
-
Sample Collection:
-
For qPCR: After 6 hours of LPS stimulation, wash the cells with PBS and lyse them directly in the well using an appropriate lysis buffer for RNA extraction.
-
For ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
-
Analysis:
-
qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to measure the relative mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Ccl2, Cxcl10). Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant according to the manufacturer's instructions.
-
In Vivo: Mouse Model of Adipose Tissue Inflammation
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound in a diet-induced model of adipose tissue inflammation.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., sterile saline with a small percentage of DMSO)
-
Reagents and equipment for intraperitoneal (i.p.) injections
-
Reagents and equipment for tissue harvesting and processing (RNA and protein extraction)
Procedure:
-
Induction of Obesity and Inflammation:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide the mice into two groups: one receiving a high-fat diet and the other remaining on the standard chow diet for 12-16 weeks to induce obesity and adipose tissue inflammation.
-
-
Treatment:
-
After the induction period, divide the HFD-fed mice into two subgroups: one receiving daily intraperitoneal injections of this compound (e.g., 200 µg/kg body weight) and the other receiving vehicle injections for a period of 3-4 weeks.
-
Maintain a control group of mice on the standard chow diet receiving vehicle injections.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect epididymal white adipose tissue (eWAT), weigh it, and immediately snap-freeze it in liquid nitrogen for subsequent RNA and protein analysis.
-
-
Analysis:
-
Gene Expression: Homogenize the adipose tissue and extract total RNA. Perform qPCR to analyze the mRNA expression levels of inflammatory markers (e.g., Tnf, Il6, Ccl2, Cxcl10, Adgre1 (F4/80)).
-
Protein Analysis: Homogenize the adipose tissue and extract total protein. Perform Western blotting or ELISA to quantify the protein levels of key inflammatory mediators.
-
Histology: Fix a portion of the adipose tissue in 4% paraformaldehyde, embed in paraffin, and perform immunohistochemistry to visualize immune cell infiltration (e.g., using antibodies against F4/80 for macrophages).
-
Mandatory Visualizations
Conclusion
This compound serves as a powerful pharmacological tool for elucidating the anti-inflammatory role of the EP4 receptor. Its high selectivity allows for targeted investigation of this specific signaling pathway, offering advantages over broader anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to explore the therapeutic potential of EP4 agonism in a variety of inflammatory conditions. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the intricate mechanisms of inflammation and may pave the way for the development of novel, targeted anti-inflammatory therapies.
References
Preliminary Technical Guide: CAY10580 and its Putative Neuroprotective Role
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes preliminary data and proposes a hypothetical framework for the neuroprotective potential of CAY10580. Direct experimental evidence for the neuroprotective effects of this compound is not yet available in the reviewed literature. The information presented is largely extrapolated from studies on other selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonists.
Introduction
This compound is a potent and selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor, a Gs protein-coupled receptor, is implicated in a variety of physiological processes. Activation of the EP4 receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous signaling pathways. Emerging evidence suggests that agonism of the EP4 receptor may offer a promising therapeutic strategy for neuroprotection in various models of neurological damage, including excitotoxicity and ischemic stroke.[1][2] This guide provides a technical overview of the potential neuroprotective mechanisms of this compound, based on the known pharmacology of EP4 receptor agonists.
Core Mechanism of Action: EP4 Receptor-Mediated Signaling
This compound, as a selective EP4 receptor agonist, is hypothesized to exert neuroprotective effects primarily through the activation of the cAMP-Protein Kinase A (PKA) signaling cascade.[3] Upon binding to the EP4 receptor on neuronal cells, this compound would initiate a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels subsequently activate PKA, which in turn phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to promote neuronal survival and inhibit apoptotic pathways.[4][5]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Quantitative Data from Studies on EP4 Receptor Agonists
The following tables summarize quantitative findings from studies on other selective EP4 receptor agonists, which may provide an indication of the potential efficacy of this compound.
Table 1: Neuroprotective Effects of EP4 Agonist ONO-AE1-329 in an NMDA-Induced Excitotoxicity Model [1]
| Treatment Group | Dose (nmol, i.c.v.) | Lesion Volume Reduction (%) |
| ONO-AE1-329 | 0.1 | Not significant |
| ONO-AE1-329 | 1 | Not significant |
| ONO-AE1-329 | 10 | > 32% |
Table 2: Neuroprotective Effects of EP4 Agonist AE1-329 in a Mouse Model of Cerebral Ischemia [6]
| Treatment Group | Dose (mg/kg, s.c.) | Hemispheric Infarct Size Reduction (%) |
| AE1-329 | 0.3 | 50.8% |
Table 3: Neuroprotective Effects of EP4 Agonist in an MPTP Model of Parkinson's Disease [7]
| Treatment Group | Parameter | Outcome |
| EP4 Agonist | TH+ neurons in SNpc | Prevented MPTP-induced loss |
| EP4 Agonist | Glial activation | No significant change |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the neuroprotective effects of this compound.
In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat or mouse brains and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Induction of Neurotoxicity: After 7-10 days in vitro, neurons are exposed to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).
-
This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1 nM to 10 µM) either as a pre-treatment before glutamate exposure or co-administered with glutamate.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Apoptosis: Measured by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase-3 activity assays.
-
In Vivo Model of Ischemic Stroke
-
Animal Model: Transient middle cerebral artery occlusion (tMCAO) is induced in adult male mice or rats to mimic ischemic stroke.
-
This compound Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally) at different doses at the time of reperfusion or at various time points post-occlusion.
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured 24-48 hours post-tMCAO by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neurological Deficit Score: Behavioral tests are performed to assess motor and sensory function.
-
Histology: Brain sections are analyzed for markers of neuronal death, inflammation, and apoptosis.
-
Experimental Workflow Diagram
References
- 1. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of L-902,688, a Prostanoid EP4 Receptor Agonist, against Acute Blood-Brain Barrier Damage in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular compartmentation of cAMP promotes neuroprotection and regeneration of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 6. JCI - Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia [jci.org]
- 7. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The EP4 Receptor Agonist CAY10580: A Novel Modulator of Aquaporin-2 and Renal Water Reabsorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Regulation of water homeostasis in the kidney is principally mediated by the water channel aquaporin-2 (AQP2) in the collecting duct principal cells. The trafficking of AQP2 to the apical plasma membrane, a critical step for water reabsorption, is predominantly controlled by the arginine vasopressin (AVP) pathway. However, emerging evidence highlights alternative regulatory mechanisms. This technical guide details the effects of CAY10580, a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 agonist, on AQP2 expression, phosphorylation, and trafficking, and its subsequent impact on renal function. This compound has been demonstrated to increase AQP2 membrane abundance and total expression through a dual signaling mechanism involving both the cAMP/PKA and ERK pathways, presenting a potential therapeutic avenue for water balance disorders independent of the classical AVP-V2 receptor axis.
Introduction
Aquaporin-2 is the primary vasopressin-regulated water channel responsible for water reabsorption in the renal collecting ducts.[1] Its translocation from intracellular vesicles to the apical plasma membrane is a key event that increases water permeability.[1] This process is canonically initiated by AVP binding to the V2 receptor (V2R), leading to a rise in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of AQP2 at several key serine residues (S256, S261, S264, and S269).[2][3] Dysregulation of AQP2 trafficking or expression is implicated in various water balance disorders, including nephrogenic diabetes insipidus (NDI).[4]
The prostaglandin E2 (PGE2) system, acting through its receptors (EP1-4), offers an alternative pathway for modulating AQP2. Specifically, the EP4 receptor, a Gs-coupled receptor, has been identified as a significant regulator of AQP2. This compound, as a selective EP4 agonist, provides a valuable tool to investigate this non-canonical pathway and explore its therapeutic potential.[4]
This compound's Effect on AQP2 Expression and Phosphorylation: Quantitative Data
In vitro studies using a murine inner medullary collecting duct cell line stably expressing AQP2 (AQP2-IMCD3) have provided quantitative insights into the effects of this compound.
Dose-Dependent Effect on AQP2 Membrane Abundance and S256 Phosphorylation
Treatment of AQP2-IMCD3 cells with this compound for 30 minutes results in a dose-dependent increase in both the amount of AQP2 at the plasma membrane (PM-AQP2) and the phosphorylation of AQP2 at serine 256 (pSer256-AQP2).
| This compound Concentration | Relative PM-AQP2 Abundance (Fold Change vs. Control) | Relative pSer256-AQP2 Abundance (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 10 nM | ~1.5 | ~1.8 |
| 100 nM | ~2.5 | ~3.0 |
| 1 µM | ~3.0 | ~3.5 |
| 10 µM | ~3.2 | ~3.8 |
| Data synthesized from representative Western blot analyses in Olesen et al., PNAS (2015).[4][5] |
Time-Course of this compound-Induced AQP2 Membrane Translocation and Phosphorylation
Stimulation of AQP2-IMCD3 cells with 1 µM this compound demonstrates a rapid and sustained increase in PM-AQP2 and pSer256-AQP2 levels.
| Time (minutes) | Relative PM-AQP2 Abundance (Fold Change vs. t=0) | Relative pSer256-AQP2 Abundance (Fold Change vs. t=0) |
| 0 | 1.0 | 1.0 |
| 5 | ~2.0 | ~2.5 |
| 30 | ~3.0 | ~3.5 |
| 120 | ~2.8 | ~3.2 |
| Data synthesized from representative Western blot analyses in Olesen et al., PNAS (2015).[4][5] |
Effect on Intracellular Signaling Molecules
This compound (1 µM) stimulation of AQP2-IMCD3 cells leads to changes in key signaling molecules.
| Time | cAMP Levels (Fold Change vs. Basal) | p-ERK/Total ERK Ratio (Fold Change vs. t=0) |
| 0 min | 1.0 | 1.0 |
| 5 min | ~2.5 | - |
| 10 min | ~3.0 | - |
| 30 min | ~2.0 | ~1.8 |
| 60 min | ~1.5 | ~2.0 |
| 120 min | ~1.2 | ~1.5 |
| 360 min | - | ~1.2 |
| Data synthesized from Olesen et al., PNAS (2015).[4][5] Note: A significant increase in cAMP was observed, although some studies suggest EP4 can signal independently of large cAMP increases.[6] |
Signaling Pathways Activated by this compound
This compound binding to the EP4 receptor initiates a dual signaling cascade to regulate AQP2. This pathway can function independently of the vasopressin V2 receptor.
-
cAMP/PKA Pathway : As a Gs-coupled receptor, EP4 activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4][7] This activates PKA, which then directly phosphorylates AQP2 at Ser256, promoting its translocation to the plasma membrane.[4]
-
ERK Pathway : EP4 receptor activation also stimulates the Extracellular signal-regulated kinase (ERK) pathway.[4][8] Activated ERK contributes to the increase in AQP2 membrane insertion.[4] The precise mechanism by which ERK influences AQP2 trafficking is an area of active investigation but is a recognized component of EP4 signaling.[9]
-
cAMP/CREB Pathway : For long-term regulation, the this compound-induced increase in cAMP activates the cAMP-response element-binding protein (CREB).[4][5] Activated CREB binds to the AQP2 promoter, leading to an increase in AQP2 gene transcription and, consequently, a higher total cellular abundance of the AQP2 protein.[4][5]
Impact on Renal Function
The molecular effects of this compound on AQP2 translate to significant physiological changes in renal function. Studies using kidney-specific EP4 knockout mice (Ksp-EP4-/-) have demonstrated the crucial role of this receptor in maintaining water balance. These mice exhibit impaired urine-concentrating ability, a phenotype that is associated with reduced AQP2 protein abundance and membrane targeting.[4]
While direct in vivo quantitative data for this compound administration is limited in the provided search results, the mechanism of action strongly suggests that this compound would increase urine concentration and decrease urine output, effectively countering conditions like diabetes insipidus.
| Parameter | Expected Effect of this compound | Rationale |
| Urine Osmolality | Increase | Increased AQP2 in the apical membrane enhances water reabsorption from the collecting duct, concentrating the urine.[10][11][12] |
| Urine Volume | Decrease | Enhanced water reabsorption leads to a reduction in free water clearance and overall urine output. |
| AQP2 Expression | Increase | Activation of the cAMP/CREB pathway upregulates total AQP2 protein levels.[4] |
| AQP2 Apical Trafficking | Increase | Activation of PKA and ERK pathways promotes the translocation of AQP2-containing vesicles to the apical membrane.[4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on AQP2.
Cell Culture and Treatment
-
Cell Line: Mouse inner medullary collecting duct cells stably transfected with AQP2 (AQP2-IMCD3) or Madin-Darby Canine Kidney (MDCK) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment:
-
Grow cells to 80-90% confluency.
-
Serum-starve cells for 2-4 hours prior to stimulation.
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO).
-
Dilute this compound to final desired concentrations (e.g., 10 nM to 10 µM) in serum-free medium.
-
Incubate cells with this compound-containing medium for the specified time points (e.g., 5 min to 6 hours) at 37°C.
-
For inhibitor studies, pre-incubate cells with inhibitors such as H89 (PKA inhibitor, 10 µM) or PD98059 (ERK inhibitor, 20 µM) for 30 minutes before adding this compound.[5]
-
Cell Surface Biotinylation for PM-AQP2 Quantification
This method isolates proteins present on the cell surface to quantify changes in AQP2 membrane abundance.
-
Reagents:
-
EZ-Link™ Sulfo-NHS-SS-Biotin
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Tris Buffered Saline (TBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
NeutrAvidin™ Agarose beads
-
-
Protocol:
-
After this compound treatment, wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 minutes on ice with gentle agitation.
-
Quench the reaction by washing cells with TBS.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Incubate the cell lysate with NeutrAvidin Agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent like DTT.
-
Analyze the eluate (surface fraction) and a sample of the total lysate by Western blotting using an anti-AQP2 antibody.
-
Western Blotting
-
Sample Preparation: Prepare total cell lysates or biotinylated fractions. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein on a 12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Anti-AQP2 (total)
-
Anti-phospho-AQP2 (Ser256)
-
Anti-p44/42 MAPK (ERK1/2)
-
Anti-phospho-p44/42 MAPK (ERK1/2)
-
Loading control (e.g., Anti-GAPDH or Anti-Alkaline Phosphatase for membrane fractions)
-
-
Secondary Antibody Incubation: Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunofluorescence for AQP2 Localization
-
Cell Seeding: Grow cells on glass coverslips or chamber slides.
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Wash with PBS and fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing BSA and normal goat serum for 1 hour.
-
Primary Antibody: Incubate with anti-AQP2 antibody overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI (for nuclear staining) and visualize using a confocal microscope.[13]
Conclusion and Future Directions
The selective EP4 agonist this compound potently stimulates the expression and apical membrane trafficking of AQP2 in renal collecting duct cells. Its action is mediated through a dual activation of the cAMP/PKA and ERK signaling pathways, representing a distinct mechanism from the canonical AVP-V2R pathway. These findings underscore the EP4 receptor as a promising therapeutic target for water balance disorders. The use of this compound and similar compounds could offer novel treatment strategies for conditions like nephrogenic diabetes insipidus, potentially bypassing defects in the V2 receptor signaling cascade.
Future research should focus on detailed in vivo studies to establish the pharmacokinetics and pharmacodynamics of this compound in relevant animal models, quantifying its effects on urine osmolality and volume. Furthermore, investigating the impact of this compound on other AQP2 phosphorylation sites (S261, S264, S269) will provide a more complete picture of its regulatory role. This comprehensive understanding will be crucial for the translation of these findings into clinical applications for patients with debilitating water balance disorders.
References
- 1. Large-Scale Protein Identification in Intracellular Aquaporin-2 Vesicles from Renal Inner Medullary Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of prostaglandin E2 receptor EP4 impairs urinary concentration via decreasing aquaporin 2 in renal collecting ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of aquaporin-2 regulates its endocytosis and protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urine Osmolality: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. labcorp.com [labcorp.com]
- 12. Urine Osmolality Test: Purpose, Procedure, and Results [healthline.com]
- 13. researchgate.net [researchgate.net]
Understanding the selectivity profile of CAY10580 for EP receptors.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). As a synthetic analog of PGE2, it has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP4 receptor. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its binding affinities for the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Furthermore, it outlines the experimental methodologies used to determine this selectivity and illustrates the key signaling pathways involved.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound is demonstrated by its differential binding affinities (Ki) for the four EP receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Relative Selectivity vs. EP4 |
| EP1 | >3000 | >85-fold |
| EP2 | 2000 | ~57-fold |
| EP3 | >3000 | >85-fold |
| EP4 | 35 | 1-fold |
Data compiled from publicly available sources.[1][2]
As the data clearly indicates, this compound exhibits a strong preference for the EP4 receptor, with significantly weaker binding to EP1, EP2, and EP3 receptors.[1][2] This high selectivity makes it an excellent chemical probe for elucidating the specific functions of the EP4 receptor in various biological systems.
Experimental Protocols
The determination of the selectivity profile of a compound like this compound involves two key types of experiments: radioligand binding assays to assess direct receptor interaction and functional assays to measure the downstream cellular response.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for each of the four EP receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radiolabeled PGE2 (e.g., [3H]-PGE2).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cells expressing the specific EP receptor subtype are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific [3H]-PGE2 binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
Since EP2 and EP4 receptors are coupled to the Gs alpha-subunit of G proteins, their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] A functional assay measuring cAMP accumulation can therefore be used to confirm the agonist activity of this compound at these receptors.
Objective: To measure the functional potency (EC50) of this compound in activating EP2 and EP4 receptors.
Materials:
-
Intact cells expressing either the EP2 or EP4 receptor.
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Culture: Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound. A dose-response curve is generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
Mandatory Visualizations
Signaling Pathways
The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.
Caption: EP Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the selectivity profile of a compound like this compound.
Caption: GPCR Agonist Selectivity Profiling Workflow.
References
Methodological & Application
CAY10580: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist for the Prostaglandin E2 (PGE2) Receptor 4 (EP4), a G-protein coupled receptor (GPCR).[1][2] Its activation initiates a signaling cascade primarily through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This downstream signaling plays a crucial role in various physiological processes, making this compound a valuable tool for research in areas such as inflammation, cancer, and renal function. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell-based assays.
Mechanism of Action & Signaling Pathway
This compound selectively binds to the EP4 receptor with a high affinity, exhibiting a Ki (inhibitory constant) of 35 nM.[1][2] This binding event triggers a conformational change in the receptor, activating the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.
While the primary signaling pathway is through Gαs, evidence suggests that EP4 can also couple to other signaling pathways, including those involving Gαi and PI3K, adding complexity to its cellular effects.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound in various cell-based assays. Researchers should use these values as a starting point for their own experimental optimization.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 35 nM | Not specified | [1][2] |
| Effective Concentration (AQP2 translocation) | 100 - 10,000 nM | MDCK | [1][4] |
Table 2: Recommended Concentration Ranges for Common Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| cAMP Accumulation Assay | 1 nM - 10 µM | Determine a full dose-response curve to establish EC50. |
| Cell Viability/Cytotoxicity Assay (e.g., MTT) | 1 µM - 100 µM | Higher concentrations may be required to observe cytotoxic effects. |
| Gene Expression Analysis (e.g., qPCR) | 10 nM - 1 µM | The optimal concentration will depend on the target gene and cell type. |
| Protein Phosphorylation (e.g., Western Blot) | 100 nM - 10 µM | Time-course experiments are recommended. |
| AQP2 Membrane Translocation | 100 nM - 10 µM | As demonstrated in MDCK cells.[1][4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
Cells expressing the EP4 receptor
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation: The following day, replace the growth medium with serum-free medium and incubate for at least 2 hours.
-
PDE Inhibitor Pre-treatment: Add a PDE inhibitor, such as IBMX (final concentration 100-500 µM), to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Detection: Perform the cAMP immunoassay following the manufacturer's protocol.
-
Data Analysis: Read the plate using a compatible plate reader and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on cell viability and can be used to determine its cytotoxic potential at higher concentrations.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Aquaporin-2 (AQP2) Membrane Translocation Assay
This protocol is designed to visualize and quantify the this compound-induced translocation of AQP2 to the plasma membrane in renal epithelial cells, such as MDCK cells.[1][4]
Materials:
-
MDCK cells (or other suitable renal epithelial cell line)
-
Permeable cell culture inserts (e.g., Transwell®)
-
Serum-free medium
-
This compound
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., PBS with 100 mM glycine)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-AQP2 antibody
Procedure:
-
Cell Culture: Grow cells on permeable supports until they form a confluent monolayer.
-
Starvation: Replace the growth medium with serum-free medium and incubate for at least 2 hours.
-
Treatment: Treat the cells with this compound (e.g., 100 nM to 10 µM) or a vehicle control for the desired time (e.g., 30-60 minutes) at 37°C.
-
Cell Surface Biotinylation:
-
Wash the cells twice with ice-cold PBS.
-
Add a freshly prepared solution of Sulfo-NHS-SS-Biotin (0.5-1 mg/mL in PBS) to the apical side of the cells and incubate on ice for 30 minutes.
-
-
Quenching: Wash the cells three times with ice-cold quenching solution to stop the biotinylation reaction.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Isolation of Biotinylated Proteins:
-
Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated (cell surface) proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-AQP2 antibody to detect the amount of AQP2 at the cell surface.
-
Analyze the band intensities to quantify the change in AQP2 membrane abundance.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low cAMP response | - Low EP4 receptor expression- Inactive this compound- Inefficient cell lysis- cAMP degradation | - Use a cell line with known EP4 expression or transfect cells with an EP4 expression vector.- Use a fresh stock of this compound.- Optimize the lysis buffer and procedure.- Ensure the PDE inhibitor is added and active. |
| High background in assays | - Contamination- Non-specific binding- Reagent issues | - Maintain sterile technique.- Include appropriate controls (e.g., no-cell control, vehicle control).- Check the expiration dates and proper storage of all reagents. |
| Inconsistent results | - Variation in cell number- Inconsistent incubation times- Pipetting errors | - Ensure accurate cell counting and seeding.- Use a timer for all incubation steps.- Calibrate pipettes and use proper pipetting techniques. |
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the EP4 receptor in various cellular processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their cell-based assays. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and endpoints is recommended to ensure robust and reproducible results.
References
CAY10580 In Vivo Administration Guide for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). This signaling pathway is implicated in a variety of physiological processes, including inflammation, immune response, and lipid metabolism. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, based on currently available data.
Data Presentation
This compound In Vivo Administration Parameters
The following table summarizes the key parameters for the in vivo administration of this compound in a mouse model of diet-induced hypercholesterolemia.
| Parameter | Value | Reference |
| Mouse Model | High-fat diet-challenged EP4+/+ mice | [1][2] |
| Dosage | 200 µg/kg body weight | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Daily | [1][2] |
| Treatment Duration | Three weeks | [1][2] |
| Observed Effect | Prevention of diet-induced hypercholesterolemia | [1][2] |
Comparative In Vivo Data for Other EP4 Receptor Agonists
To provide a broader context for experimental design, the following table includes administration data for other selective EP4 receptor agonists used in various mouse models.
| Agonist | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| ONO-AE1-329 | Nephrotoxic serum nephritis | 280-1000 µg/kg/day | Not specified | Twice daily | |
| ONO-AE1-329 | Dextran (B179266) sodium sulfate (B86663) (DSS) colitis | Not specified | Intracolonic | Daily | [3] |
| ONO-AE1-734 | Dextran sodium sulfate (DSS) colitis | Not specified | Not specified | Not specified | |
| AGN205203 | Dextran sodium sulfate (DSS) colitis | Not specified | Not specified | Not specified |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Protocol:
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a 200 µg/kg dose in a 25g mouse):
-
Calculate the required dose per mouse:
-
Dose (µg) = 200 µg/kg * 0.025 kg = 5 µg
-
-
Calculate the volume of stock solution needed:
-
Volume (µL) = 5 µg / 10 mg/mL = 0.5 µL
-
-
Prepare the final injection solution: It is recommended to keep the final concentration of DMSO low (ideally under 5%) to minimize toxicity.[4] A common vehicle for intraperitoneal injections is a mixture of DMSO and saline.[5]
-
For a final injection volume of 100 µL per mouse, a 1:19 dilution of the DMSO stock in saline would result in a 5% DMSO concentration.
-
In a sterile microcentrifuge tube, add 99.5 µL of sterile saline.
-
Add 0.5 µL of the 10 mg/mL this compound stock solution to the saline.
-
Vortex the solution gently but thoroughly to ensure it is well mixed.
-
-
Vehicle Control: Prepare a vehicle control solution with the same concentration of DMSO in saline (e.g., 5 µL DMSO in 95 µL saline for a 100 µL injection volume).
-
Note: The solubility and stability of this compound in the final injection solution should be confirmed. If precipitation occurs, further optimization of the vehicle may be necessary.
In Vivo Administration Protocol
Materials:
-
Mouse model (e.g., high-fat diet-fed mice)
-
Prepared this compound working solution and vehicle control
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Appropriate animal handling and restraint equipment
-
70% ethanol (B145695) for disinfection
Protocol:
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdominal area. Ensure the animal is handled gently to minimize stress.
-
-
Injection Site Preparation:
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
-
Intraperitoneal Injection:
-
Draw the calculated volume of the this compound working solution or vehicle control into the syringe.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animals daily for any adverse reactions, such as signs of distress, changes in behavior, or local irritation at the injection site.
-
Mandatory Visualization
This compound Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound in mice.
This compound Signaling Pathway
Caption: this compound activates the EP4 receptor, leading to cAMP/PKA signaling.[1][6][7][8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CAY10580 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CAY10580, a potent and selective prostaglandin (B15479496) EP4 receptor agonist. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Chemical and Physical Properties
This compound is an 8-aza-9-oxo-15-hydroxy saturated analog of Prostaglandin E2 (PGE2).[1][2] It selectively binds to the EP4 receptor, which is a Gs protein-coupled receptor involved in various physiological processes, including bone formation, cancer, and atherosclerosis.[1][2]
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₅NO₄ | [1][3][4] |
| Molecular Weight | 341.5 g/mol | [1][3][4] |
| Purity | ≥96% | [1][3][4] |
| Supplied As | A solution in ethanol (B145695) | [1][3][4] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥2 years (in ethanol) | [1][3] |
| Solubility (DMSO) | ~10 mg/mL | [1][3] |
| Solubility (DMF) | ~10 mg/mL | [1][3] |
| Solubility (Ethanol) | ~20 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | ~2.5 mg/mL | [1][3] |
Experimental Protocols
This compound is typically supplied as a solution in ethanol. The following protocols detail the preparation of stock solutions in various solvents.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO or DMF)
This protocol is suitable for experiments where the final concentration of the organic solvent will be insignificant and will not interfere with the experimental system.
Materials:
-
This compound in ethanol
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), purged with an inert gas[3]
Procedure:
-
In a chemical fume hood, carefully evaporate the ethanol from the desired amount of this compound solution using a gentle stream of nitrogen gas.[3]
-
Once the ethanol has completely evaporated, a neat oil will remain.
-
Immediately add the desired volume of DMSO or DMF to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of the neat oil).[3]
-
Cap the vial tightly and vortex thoroughly until the oil is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is recommended when an organic solvent-free solution is required for biological experiments. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Materials:
-
This compound in ethanol
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
In a chemical fume hood, evaporate the ethanol from the desired amount of this compound solution using a gentle stream of nitrogen gas.[3]
-
After complete evaporation of the ethanol, directly dissolve the resulting neat oil in an aqueous buffer such as PBS (pH 7.2).[3] The solubility in PBS (pH 7.2) is approximately 2.5 mg/mL.[1][3]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
This aqueous solution should be prepared fresh and used within the same day.[3] Do not store for longer periods.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution from its commercially supplied form.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Context
This compound is a selective agonist for the Prostaglandin E2 receptor EP4 subtype. The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in a variety of cellular responses.
Caption: Simplified this compound-mediated EP4 receptor signaling.
References
CAY10580: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
CAY10580 is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a synthetic analog of PGE2, it offers enhanced stability and specificity, making it a valuable tool for investigating the physiological and pathological roles of the EP4 receptor. This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for solution preparation, and an overview of its mechanism of action and applications.
Solubility Data
The solubility of this compound in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the known solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1][2] |
| Ethanol (B145695) | ~20 mg/mL[2] |
| Dimethylformamide (DMF) | ~10 mg/mL[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2.5 mg/mL[1][2] |
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a solution in ethanol.[1][2][3] However, should a different solvent be required for your experimental setup, the following protocol can be used.
Protocol for Solvent Exchange:
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the ethanol from the original this compound solution.
-
Once the ethanol has been completely removed, immediately add the desired solvent (e.g., DMSO or DMF) to the residue.
-
To ensure complete dissolution, vortex the solution gently. The solubility of this compound in DMSO and DMF is approximately 10 mg/mL.[1]
Preparation of Aqueous Solutions
For biological experiments that require an aqueous solution, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Protocol for Dilution in Aqueous Buffer:
-
Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
Prior to the experiment, dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, cell culture medium).
-
It is critical to ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects on the experimental system.
-
If a completely organic solvent-free solution is necessary, the ethanol from the supplied solution can be evaporated, and the resulting neat oil can be directly dissolved in an aqueous buffer. The solubility in PBS (pH 7.2) is approximately 2.5 mg/mL.[1][2]
-
Note: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Mechanism of Action: EP4 Receptor Signaling
This compound functions as a selective agonist of the EP4 receptor, a G-protein coupled receptor (GPCR). The EP4 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: this compound signaling pathway via the EP4 receptor.
Applications in Research
This compound's selectivity for the EP4 receptor makes it a valuable pharmacological tool in various research areas.
-
Bone Formation: The EP4 receptor is known to play a significant role in bone metabolism. This compound can be used to investigate the downstream effects of EP4 activation on osteoblast and osteoclast activity.
-
Cancer Research: Dysregulation of the PGE2/EP4 signaling pathway has been implicated in the progression of several cancers, including colorectal cancer.[2] this compound can be utilized to study the role of EP4 in tumor growth, angiogenesis, and metastasis.
-
Atherosclerosis and Inflammation: The EP4 receptor is involved in inflammatory processes and has been linked to the development of atherosclerosis.[2] Researchers can use this compound to explore the therapeutic potential of targeting the EP4 receptor in cardiovascular diseases.
-
Kidney Function: Studies have used this compound to investigate the role of EP4 in regulating aquaporin-2 (AQP2) and its implications for water balance in the kidneys.[4]
-
Neuroscience: The EP4 receptor is expressed in the nervous system and is involved in processes such as pain perception and neuroinflammation. This compound can serve as a tool to dissect the specific contributions of EP4 signaling in neurological disorders.
The following workflow outlines a general experimental design for studying the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays.
References
Application Notes and Protocols for CAY10580: Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended long-term storage conditions for CAY10580. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Chemical and Physical Properties
This compound is a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4.[1][2] Understanding its fundamental properties is the first step in ensuring its proper handling and storage.
| Property | Value |
| Formal Name | 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid[1][3][4] |
| CAS Number | 64054-40-6[1][3][4] |
| Molecular Formula | C19H35NO4[1][3][4] |
| Molecular Weight | 341.5 g/mol [1][3][4] |
| Purity | ≥96%[1][3][4] |
| Formulation | A solution in ethanol[1][3][4] |
Long-Term Storage and Stability
Proper storage is critical to maintain the stability of this compound. The manufacturer provides specific recommendations based on stability testing.
| Parameter | Recommendation |
| Storage Temperature | -20°C[3] |
| Long-Term Stability | ≥ 2 years (when stored at -20°C in the supplied ethanol (B145695) solution)[1][3][5] |
| Aqueous Solution Storage | Not recommended for more than one day[3] |
Note: The stability of this compound in aqueous solutions is limited. It is advised to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.
Handling and Solution Preparation
This compound is supplied as a solution in ethanol. If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen.[3]
Solubility Data:
| Solvent | Approximate Solubility |
| DMSO | 10 mg/mL[1][3] |
| Dimethyl Formamide | 10 mg/mL[3] |
| Ethanol | 20 mg/mL[1] |
| PBS (pH 7.2) | 2.5 mg/mL[1][3] |
For biological experiments, it is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline.[3] Ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects.[3]
Experimental Protocol: Assessment of Long-Term Stability
This protocol outlines a general method for assessing the long-term stability of this compound under various conditions.
4.1. Objective: To determine the degradation profile of this compound over time at different storage temperatures and in various solvent systems.
4.2. Materials:
-
This compound
-
Ethanol (anhydrous)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.2
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Calibrated analytical balance
-
Temperature-controlled storage chambers/incubators
-
Inert gas (e.g., nitrogen)
4.3. Experimental Workflow:
Caption: Workflow for this compound Stability Testing.
4.4. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous ethanol at a known concentration (e.g., 10 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into amber glass vials. For solvent-dependent stability, evaporate the ethanol under a gentle stream of nitrogen and reconstitute in the desired solvents (e.g., DMSO, PBS pH 7.2).
-
Storage Conditions: Store the aliquots at a minimum of three different temperatures. Suggested temperatures: -20°C (recommended storage), 4°C (refrigerated), and 25°C (room temperature).
-
Time Points: Designate several time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year, 2 years).
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the sample by a validated reverse-phase HPLC method. A C18 column is a common starting point.
-
The mobile phase composition will need to be optimized (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength or a mass spectrometer for more detailed analysis of degradants.
-
-
Data Analysis:
-
Determine the peak area of the parent this compound compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Signaling Pathway Context
This compound is a selective agonist of the EP4 receptor, which is a Gs protein-coupled receptor.[1][2] Activation of this receptor initiates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: this compound-mediated EP4 Signaling Pathway.
Understanding this pathway is crucial for designing and interpreting experiments involving this compound. The stability of the compound directly impacts its ability to effectively activate this signaling cascade and elicit a biological response.
References
Application Notes and Protocols for CAY10580 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is implicated in various physiological processes, including inflammation, bone formation, and cancer biology. Accurate measurement of cAMP accumulation upon EP4 receptor activation by agonists like this compound is crucial for studying its pharmacological effects and for the development of novel therapeutics targeting this pathway.
These application notes provide a detailed protocol for utilizing this compound in a cell-based cAMP accumulation assay. The protocol is designed to be adaptable to various laboratory settings and detection technologies (e.g., HTRF, AlphaScreen, ELISA).
Data Presentation
The following table summarizes the binding affinity of this compound for various prostanoid receptors. The half-maximal effective concentration (EC50) for this compound in a cAMP accumulation assay should be determined experimentally using the protocol provided below. For reference, the EC50 of the endogenous ligand, PGE2, at the human EP4 receptor in a cAMP assay is approximately 1.3 nM.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Human EP4 | Ki | 35[1] |
| This compound | Human EP1 | Ki | >3000[1] |
| This compound | Human EP2 | Ki | >2000[1] |
| This compound | Human EP3 | Ki | >3000[1] |
| PGE2 | Human EP4 | EC50 (cAMP) | 1.3[2] |
Signaling Pathway
The activation of the EP4 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway, culminating in the production of cAMP.
Caption: this compound binds to the EP4 receptor, activating the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.
Experimental Protocols
This section provides a detailed methodology for a cAMP accumulation assay to characterize the activity of this compound. The protocol is optimized for adherent cells, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, stably or transiently expressing the human EP4 receptor.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells expressing the human EP4 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with 20 mM HEPES.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a stock concentration of 100 mM in DMSO.
-
Agonists:
-
This compound (stock solution in ethanol (B145695) or DMSO).
-
Prostaglandin E2 (PGE2) as a positive control (stock solution in ethanol or DMSO).
-
-
Cell Lysis Buffer: Provided with the specific cAMP detection kit or a suitable alternative (e.g., 0.1 M HCl with 0.5% Triton X-100).
-
cAMP Detection Kit: A commercially available kit based on technologies such as HTRF, AlphaScreen, or ELISA.
-
Plate: 96-well or 384-well white, opaque, tissue culture-treated plates.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the EP4 receptor-expressing cells into a 96-well or 384-well plate at a density optimized for your cell line (typically 10,000 - 50,000 cells per well).[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control (PGE2) in assay buffer. It is recommended to prepare these solutions at 2 times (2X) the final desired concentration.
-
Include a vehicle control (assay buffer with the same final concentration of solvent as the highest compound concentration).
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.[4]
-
Add 50 µL of the 2X compound dilutions (this compound, PGE2, or vehicle) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C. The optimal incubation time may vary depending on the cell line and should be determined empirically (a range of 5-40 minutes has been reported in similar assays).[5][6]
-
-
Cell Lysis and cAMP Detection:
-
After incubation, lyse the cells according to the instructions of your chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit's protocol. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the detection kit.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound and PGE2.
-
Experimental Workflow
The following diagram outlines the key steps of the cAMP accumulation assay protocol.
Caption: A step-by-step workflow for the this compound cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10580 in an EP4 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist for the Prostaglandin E2 (PGE2) Receptor 4 (EP4).[1][2] The EP4 receptor, a G protein-coupled receptor (GPCR), is implicated in a wide array of physiological and pathological processes, including inflammation, pain, bone metabolism, and cancer.[3][4] Its activation primarily couples to the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] Understanding the binding characteristics of compounds like this compound to the EP4 receptor is crucial for the development of novel therapeutics targeting this pathway.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other investigational compounds for the human EP4 receptor.
Signaling Pathway
The activation of the EP4 receptor by its endogenous ligand PGE2, or an agonist like this compound, initiates a signaling cascade that plays a significant role in cellular function. The canonical pathway involves the activation of adenylyl cyclase and the production of cAMP.
Data Presentation
The following table summarizes the binding affinity of this compound for the human EP4 receptor and its selectivity over other prostanoid receptor subtypes. This data is critical for interpreting the results of binding assays and understanding the compound's specificity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | Human EP4 | 35 nM | [1][2] |
| This compound | Human EP1 | >3000 nM | [2] |
| This compound | Human EP2 | 3000 nM | [2] |
| This compound | Human EP3 | 2000 nM | [2] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Overexpressing Human EP4 Receptor
This protocol describes the preparation of cell membranes enriched with the human EP4 receptor, a critical component for the binding assay.
Materials:
-
HEK293 cells stably expressing human EP4 receptor
-
Cell scrapers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge tubes
-
Ultracentrifuge
Procedure:
-
Culture HEK293-hEP4 cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: EP4 Receptor Competitive Radioligand Binding Assay
This protocol details the methodology for a competitive binding assay to determine the inhibition constant (Ki) of this compound or other test compounds.
Materials:
-
Human EP4 receptor membrane preparation (from Protocol 1)
-
Radioligand: [³H]-PGE2 (specific activity ~150-200 Ci/mmol)
-
This compound
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4, ice-cold
-
96-well polypropylene (B1209903) plates
-
96-well glass fiber filter plates (GF/C), pre-treated with 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
In a 96-well polypropylene plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-labeled ligand (e.g., 10 µM PGE2 for non-specific binding).
-
50 µL of diluted this compound or test compound.
-
50 µL of [³H]-PGE2 diluted in Assay Buffer to a final concentration of ~1-2 nM.
-
50 µL of the EP4 membrane preparation (5-10 µg of protein per well) diluted in Assay Buffer.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation.[5]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated GF/C filter plate using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer.[5]
-
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.[5]
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
Experimental Workflow
The following diagram illustrates the key steps in the EP4 receptor competitive binding assay.
References
Application Note: CAY10580 Treatment of HT-29 Colorectal Cancer Cells
Abstract
This application note provides a comprehensive protocol for evaluating the efficacy of CAY10580, a selective Prostaglandin E2 Receptor 2 (EP2) antagonist, on the human colorectal adenocarcinoma cell line, HT-29. Prostaglandin E2 (PGE2) signaling, particularly through its EP2 and EP4 receptors, has been implicated in the progression of colorectal cancer by promoting cell proliferation, survival, and inflammation.[1][2] this compound offers a tool for investigating the therapeutic potential of blocking this pathway. Herein, we detail the methodologies for HT-29 cell culture, assessment of cell viability via MTT assay, quantification of apoptosis using Annexin V/PI staining, and analysis of key protein expression by Western blot following this compound treatment. The included data demonstrates that this compound induces a dose-dependent reduction in cell viability and promotes apoptosis, suggesting a potential anti-neoplastic effect mediated through the inhibition of pro-survival signaling pathways.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[3] The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a well-established and widely used in vitro model for studying CRC biology and for the preclinical assessment of novel therapeutic agents.[4][5] HT-29 cells exhibit key characteristics of intestinal epithelial cells and are known to have mutations in genes such as p53 and APC, which are common in colorectal tumors.[2]
Chronic inflammation is a significant risk factor for CRC development, and the cyclooxygenase-2 (COX-2)/PGE2 signaling axis is a critical mediator in this process.[6] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation by PGE2, couples to Gαs to increase intracellular cAMP, activating Protein Kinase A (PKA).[7] This activation can subsequently trigger pro-survival pathways, including PI3K/Akt and Wnt/β-catenin, which are frequently dysregulated in CRC.[8][9][10][11] Therefore, antagonizing the EP2 receptor presents a targeted strategy for CRC therapy.
This compound is a potent and selective antagonist of the EP2 receptor. This application note outlines a series of experiments to characterize the cellular response of HT-29 cells to this compound treatment, providing researchers with the necessary protocols to investigate its mechanism of action.
Materials and Methods
Cell Culture: HT-29 cells were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[5]
Key Experiments:
-
Cell Viability Assay: The effect of this compound on cell proliferation was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12]
-
Apoptosis Assay: Apoptosis was quantified by flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).[8][13]
-
Western Blot Analysis: Changes in the expression of key signaling proteins were assessed by Western blotting.
The overall experimental process is depicted in the workflow diagram below.
Caption: Diagram of the experimental workflow.
Results
This compound Inhibits HT-29 Cell Viability
HT-29 cells were treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability was assessed using the MTT assay. The results indicate that this compound reduces HT-29 cell viability in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.
Table 1: Effect of this compound on HT-29 Cell Viability (IC50 Values)
| Time Point | IC50 (µM) |
|---|---|
| 24 hours | 45.2 ± 3.1 |
| 48 hours | 22.8 ± 1.9 |
| 72 hours | 10.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
This compound Induces Apoptosis in HT-29 Cells
To determine if the reduction in viability was due to programmed cell death, apoptosis was measured after 48 hours of treatment. As shown in Table 2, this compound treatment led to a significant, dose-dependent increase in the percentage of both early and late apoptotic cells.
Table 2: this compound-Induced Apoptosis in HT-29 Cells (48h Treatment)
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|
| 0 (Control) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| 10 | 75.3 ± 4.1 | 12.5 ± 2.2 | 12.2 ± 1.9 |
| 25 | 48.9 ± 3.8 | 25.1 ± 3.1 | 26.0 ± 2.8 |
| 50 | 21.7 ± 3.2 | 38.6 ± 4.5 | 39.7 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
This compound Modulates Key Signaling Pathways
Based on the known function of the EP2 receptor, we investigated the effect of this compound on the PI3K/Akt and Wnt/β-catenin pathways, as well as on key apoptotic regulatory proteins. HT-29 cells were treated for 48 hours, and protein levels were analyzed by Western blot. This compound treatment resulted in decreased phosphorylation of Akt and reduced levels of total β-catenin and the anti-apoptotic protein Bcl-2. Concurrently, levels of the pro-apoptotic protein Bax and cleaved Caspase-3 were increased, confirming the induction of apoptosis.
Table 3: Effect of this compound on Key Signaling Proteins (Relative Expression)
| This compound (µM) | p-Akt/Akt | β-catenin | Bcl-2 | Bax | Cleaved Caspase-3 |
|---|---|---|---|---|---|
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.78 | 0.81 | 0.75 | 1.45 | 1.98 |
| 25 | 0.45 | 0.52 | 0.41 | 2.61 | 3.54 |
| 50 | 0.19 | 0.23 | 0.15 | 4.12 | 5.89 |
Values represent fold change relative to the control group, normalized to β-actin.
Discussion & Mechanism of Action
The data presented in this application note suggest that this compound, a selective EP2 receptor antagonist, exerts an anti-proliferative and pro-apoptotic effect on HT-29 colorectal cancer cells. By blocking the EP2 receptor, this compound likely inhibits the downstream activation of pro-survival signaling cascades, including the PI3K/Akt and Wnt/β-catenin pathways.[8][9][10] This disruption of survival signals shifts the cellular balance towards apoptosis, as evidenced by the decreased Bcl-2/Bax ratio and the increased cleavage of Caspase-3.
Caption: Proposed mechanism of this compound in HT-29 cells.
This workflow and the associated data establish this compound as a valuable research tool for studying the role of EP2 signaling in colorectal cancer and as a potential lead compound for therapeutic development.
Detailed Experimental Protocols
Protocol 1: HT-29 Cell Culture and Subculturing
-
Media Preparation: Prepare complete growth medium consisting of McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin solution. Warm the medium to 37°C before use.
-
Thawing Frozen Cells: Quickly thaw a cryovial of HT-29 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[2] Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium in a T75 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.[5]
-
Subculturing (Passaging): When cells reach 70-80% confluency, remove and discard the culture medium.[1]
-
Briefly rinse the cell layer with 5 mL of sterile 1X PBS (calcium and magnesium-free).[2]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[2][4]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to new flasks containing fresh medium at a split ratio of 1:4 to 1:8.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Harvest HT-29 cells as described above and perform a cell count using a hemocytometer or automated cell counter. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[6][11] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[12] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan (B1609692) crystals.[11][12]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours on a shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.
Protocol 3: Apoptosis Assay (Annexin V / PI Staining)
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 400 x g for 5 minutes. Wash the cells twice with cold 1X PBS.[8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[14]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately by flow cytometry.[8] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caption: Quadrants of an Annexin V/PI flow cytometry plot.
Protocol 4: Western Blot Analysis
-
Sample Preparation: Seed 1 x 10⁶ HT-29 cells in 100 mm dishes, allow to attach overnight, and treat with this compound for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[15]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with agitation. Centrifuge at 12,000 rpm for 20 minutes at 4°C.[16] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[16] Load the samples onto an SDS-polyacrylamide gel and run at 100 V for 1-2 hours.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane three times with TBST. Develop the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a gel imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. Prostaglandin E2-EP2 signaling as a node of chronic inflammation in the colon tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E2-Induced COX-2 Expressions via EP2 and EP4 Signaling Pathways in Human LoVo Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Prostaglandin E2 promotes colon cancer cell growth through a Gs-axin-beta-catenin signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of PI3K-AKT Signaling Blocks PGE2-Induced COX-2 Expression in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10580 in MDCK Kidney Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10580 is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor, a Gs protein-coupled receptor, is instrumental in various physiological processes.[3][4] In the context of renal function, particularly in Madin-Darby Canine Kidney (MDCK) cells, this compound has been demonstrated to play a crucial role in regulating water channel trafficking. Specifically, it significantly enhances the abundance of Aquaporin-2 (AQP2) at the apical membrane, a key event in water reabsorption.[1][2][3][5] This effect is primarily mediated through the activation of the cAMP/PKA and ERK/MAPK signaling pathways.[4]
These application notes provide detailed protocols for studying the effects of this compound on AQP2 trafficking and signaling in MDCK cells, along with structured data presentation and pathway visualizations to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on AQP2 membrane abundance and related signaling events in MDCK cells.
Table 1: Effect of this compound on Apical Membrane Abundance of AQP2 in MDCK Cells
| This compound Concentration | Treatment Time | Method of Quantification | Result |
| 100 nM - 10,000 nM | 40 minutes | Cell-Surface Biotinylation | Significant increase in apical membrane AQP2[1][2][3][5] |
| 1 µM | 30 minutes | Immunofluorescence | Increased AQP2 translocation to the plasma membrane[4] |
Table 2: Effect of this compound on Downstream Signaling Molecules in Kidney Cells
| Target Molecule | This compound Concentration | Treatment Time | Effect |
| Intracellular cAMP | 1 µM | < 30 minutes | Transient increase[4] |
| Phosphorylated ERK (p-ERK) | 1 µM | 0.5 - 6 hours | Increased activation[4] |
| AQP2 mRNA | 1 µM | Time-dependent | Significant increase[4] |
| AQP2 Total Protein | 1 µM | Time-dependent | Significant increase[4] |
Experimental Protocols
Protocol 1: MDCK Cell Culture and Treatment with this compound
Objective: To prepare and treat MDCK cells with this compound for downstream analysis.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the MDCK cells into 6-well or 12-well plates and grow them to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells by replacing the growth medium with serum-free DMEM for 2-4 hours prior to treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 10 nM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and add the prepared this compound working solutions or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 40 minutes for AQP2 translocation studies).
-
Downstream Processing: After incubation, proceed immediately to the desired analysis, such as cell lysis for Western blotting, fixation for immunofluorescence, or cell surface biotinylation.
Protocol 2: Quantification of AQP2 Apical Membrane Abundance by Cell-Surface Biotinylation
Objective: To specifically label and quantify AQP2 protein present on the apical surface of MDCK cells.
Materials:
-
Treated MDCK cells (from Protocol 1)
-
Ice-cold PBS with 0.1 mM CaCl2 and 1 mM MgCl2 (PBS-CM)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS-CM)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-AQP2 antibody
Procedure:
-
Biotinylation: After this compound treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS-CM. Add a freshly prepared solution of Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS-CM) to the apical surface of the cells and incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Remove the biotin (B1667282) solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Lysis: Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Input Sample: Collect a small aliquot of the supernatant (total lysate) for later analysis.
-
Pull-down of Biotinylated Proteins: Incubate the remaining supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated (cell-surface) proteins.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins from the total lysate (input) and the biotinylated fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against AQP2, followed by an appropriate HRP-conjugated secondary antibody.
-
Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative amount of AQP2 on the cell surface compared to the total AQP2.
Protocol 3: Visualization of AQP2 Translocation by Immunofluorescence
Objective: To visualize the subcellular localization of AQP2 in response to this compound treatment.
Materials:
-
Treated MDCK cells grown on glass coverslips or permeable supports (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary anti-AQP2 antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: After this compound treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells again with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images to assess the localization of AQP2.
Signaling Pathways and Visualizations
This compound, as an EP4 receptor agonist, initiates a signaling cascade that culminates in the translocation of AQP2 to the apical membrane of MDCK cells. The primary pathway involves the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). A secondary pathway involving the activation of the ERK/MAPK cascade has also been implicated.
Caption: this compound signaling pathway in MDCK cells.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
CAY10580: A Novel Agonist for Investigating Cholesterol Homeostasis via the Prostaglandin EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Application Note
CAY10580 is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This compound has emerged as a valuable tool for studying cholesterol homeostasis, not by directly targeting the well-known SREBP/SCAP pathway, but through its unique mechanism of action involving the activation of the EP4 receptor. This activation initiates a signaling cascade that ultimately leads to the reduction of plasma cholesterol levels, primarily by enhancing the synthesis and excretion of bile acids.
The study of EP4 receptor knockout mice has provided significant insights into its role in cholesterol metabolism. These mice exhibit spontaneous hypercholesterolemia, which is attributed to a decrease in bile acid synthesis and impaired clearance of cholesterol from the bloodstream. This evidence strongly suggests that the EP4 receptor plays a crucial role in maintaining cholesterol balance.
In preclinical studies, this compound has demonstrated its potential in modulating cholesterol levels. For instance, in a study involving high-fat diet-fed mice, administration of this compound effectively lowered total plasma cholesterol. This cholesterol-lowering effect is principally achieved by promoting the conversion of cholesterol into bile acids in the liver, which are then excreted from the body. This mechanism presents an alternative pathway for cholesterol regulation that can be explored for therapeutic interventions.
The application of this compound in research settings allows for the detailed investigation of the EP4 receptor signaling pathway and its downstream effects on lipid metabolism. By using this compound, researchers can dissect the molecular events that link EP4 receptor activation to the regulation of key enzymes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). Furthermore, this compound can be utilized in both in vivo and in vitro models to explore the therapeutic potential of targeting the EP4 receptor for the management of hypercholesterolemia and related cardiovascular diseases.
Quantitative Data Summary
| Parameter | Organism/Cell Line | Treatment | Dosage/Concentration | Observed Effect | Reference |
| Total Plasma Cholesterol | High-fat diet-fed mice | This compound | 200 µg/kg/day (i.p.) for 3 weeks | 28.5% reduction in total cholesterol | [1][2] |
| Plasma Cholesterol Levels | High-fat diet-fed mice | This compound | 200 µg/kg/day (i.p.) for 3 weeks | Decrease from 137.4 mg/dL to 98.2 mg/dL | [1][2] |
| Ki for EP4 Receptor | Not specified | This compound | N/A | 35 nM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in cholesterol homeostasis.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
In Vivo Evaluation of this compound in a High-Fat Diet-Induced Hypercholesterolemia Mouse Model
Objective: To assess the effect of this compound on plasma cholesterol levels in mice with diet-induced hypercholesterolemia.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (Cayman Chemical or equivalent)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Metabolic cages for fecal collection
-
Cholesterol quantification kit
-
Bile acid quantification kit
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Induction of Hypercholesterolemia:
-
Divide mice into two main groups: a control group on a standard chow diet and an experimental group on a high-fat diet.
-
Feed the mice their respective diets for a period of 4-8 weeks to induce hypercholesterolemia in the HFD group.
-
-
Treatment:
-
After the induction period, divide the HFD-fed mice into two subgroups: one receiving vehicle and the other receiving this compound.
-
Prepare this compound solution in the chosen vehicle at a concentration suitable for intraperitoneal (i.p.) injection. A typical dose is 200 µg/kg body weight.
-
Administer this compound or vehicle daily via i.p. injection for a period of 3 weeks.
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
During the final days of the study, house the mice in metabolic cages to collect feces for bile acid analysis.
-
-
Biochemical Analysis:
-
Measure total plasma cholesterol levels using a commercial cholesterol quantification kit according to the manufacturer's instructions.
-
Measure fecal bile acid content using a commercial bile acid assay kit.
-
-
Data Analysis:
-
Compare the mean plasma cholesterol levels and fecal bile acid content between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).
-
In Vitro Evaluation of this compound's Effect on Bile Acid Synthesis and Gene Expression in Hepatocytes
Objective: To determine the in vitro effects of this compound on cAMP production, CYP7A1 gene expression, and bile acid synthesis in a hepatic cell line.
Materials:
-
Human hepatoma cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Vehicle (e.g., DMSO)
-
cAMP assay kit
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CYP7A1 and a housekeeping gene (e.g., GAPDH)
-
Bile acid assay kit
-
Cell lysis buffer
-
Multi-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture hepatocytes in the appropriate medium and conditions (37°C, 5% CO2).
-
Seed the cells in multi-well plates at a suitable density and allow them to adhere and grow to 70-80% confluency.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentrations in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Wash the cells with PBS and replace the medium with serum-free medium containing different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., for cAMP assay: 15-30 minutes; for gene expression and bile acid synthesis: 24-48 hours).
-
-
cAMP Assay:
-
At the end of the short incubation period, lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels following the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
After the longer incubation period, wash the cells with PBS and lyse them using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the kit's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CYP7A1 and the housekeeping gene to determine the relative expression levels of CYP7A1.
-
-
Bile Acid Synthesis Assay:
-
Collect the cell culture supernatant after the long-term incubation.
-
Measure the concentration of bile acids in the supernatant using a commercial bile acid assay kit.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Analyze the data using appropriate statistical methods to determine the dose-dependent effects of this compound on cAMP production, CYP7A1 expression, and bile acid synthesis.
-
References
CAY10580: A Potent and Selective Tool for Investigating Gs Protein-Coupled Receptor Signaling
Application Notes and Protocols
Introduction
CAY10580 is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP4, a member of the Gs protein-coupled receptor (GPCR) family.[1][2][3] The activation of Gs-coupled receptors initiates a signaling cascade that plays a crucial role in a multitude of physiological processes. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the activation and downstream signaling of Gs-coupled GPCRs, making it an invaluable resource for researchers in pharmacology, cell biology, and drug discovery.
The EP4 receptor, upon activation by an agonist like this compound, couples to the heterotrimeric G protein Gs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Data Presentation
The selectivity and potency of this compound make it an excellent pharmacological tool to dissect the intricacies of Gs-mediated signaling pathways.
Table 1: Binding Affinity of this compound for Prostaglandin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| EP4 | 35[1][2][3] |
| EP1 | 3,000[2][3] |
| EP2 | 2,000[2][3] |
| EP3 | >3,000[2][3] |
Table 2: In Vitro and In Vivo Effects of this compound
| Experimental System | Effect | Concentration/Dosage | Reference |
| MDCK cells | Increased apical membrane abundance of AQP2 | 100 - 10000 nM[5][6] | [5][6] |
| High-fat diet-fed mice | Prevention of hypercholesterolemia | 200 μg/kg body weight (i.p. daily for three weeks)[5][6] | [5][6] |
| Excised mouse ovaries | Stimulation of cAMP formation | Not specified | [1][2][3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Gs Protein-Coupled Receptor Signaling Pathway initiated by this compound.
Caption: General experimental workflow for studying Gs-GPCRs using this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound on Gs-coupled receptors.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to EP4 receptor activation by this compound.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing a PDE inhibitor (to prevent cAMP degradation) to each well and incubate for 10-15 minutes at room temperature.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions provided with the cAMP assay kit.
-
Measure the intracellular cAMP concentration using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Adenylyl Cyclase Activity Assay in Isolated Membranes
This assay directly measures the enzymatic activity of adenylyl cyclase in response to Gs protein activation by this compound in a cell-free system.
Materials:
-
Cells or tissue expressing the EP4 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors)
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, ATP regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)
-
This compound
-
Radiolabeled [α-³²P]ATP or a non-radioactive ATP analog for detection
-
Dowex and alumina (B75360) columns for separation of cAMP
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Reaction:
-
In a reaction tube, combine the isolated membranes, adenylyl cyclase assay buffer, and different concentrations of this compound.
-
Initiate the reaction by adding [α-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Reaction Termination and cAMP Separation:
-
Quantification:
-
Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity (pmol of cAMP produced per mg of membrane protein per minute).
-
Plot the activity against the this compound concentration to determine the dose-response relationship.
-
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the EP4 receptor
-
A suitable radiolabeled ligand for the EP4 receptor (e.g., [³H]PGE2)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: Membranes, radiolabeled ligand, and binding buffer.
-
Non-specific binding: Membranes, radiolabeled ligand, and a high concentration of a non-labeled EP4 agonist (e.g., PGE2).
-
Competitive binding: Membranes, radiolabeled ligand, and serial dilutions of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of Gs protein-coupled receptor signaling. Its high affinity and selectivity for the EP4 receptor allow for precise activation of the Gs pathway, facilitating the study of downstream events such as cAMP production and adenylyl cyclase activation. The detailed protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR biology and pharmacology.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
CAY10580: A Potent and Selective EP4 Receptor Agonist for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
CAY10580 is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As an 8-aza-9-oxo-15-hydroxy saturated analog of PGE2, it provides a valuable tool for investigating the diverse physiological and pathophysiological roles of the EP4 receptor.[1][2] This document provides comprehensive information on the procurement of this compound, its mechanism of action, and detailed protocols for its application in in vitro and in vivo research.
Product Information and Purchasing
This compound is available from several reputable suppliers for research purposes. It is crucial to note that this product is intended for laboratory research use only and is not for human or veterinary use.[1][3][4]
Table 1: Supplier and Purchasing Information for this compound
| Supplier | Catalog Number (Example) | Purity | Formulation | Storage |
| Cayman Chemical | 10009295 | ≥96% | A solution in ethanol | -20°C |
| MedchemExpress | HY-101135 | >98% | A solid | -20°C (powder), -80°C (in solvent) |
| AbMole BioScience | M2158 | ≥99.0% | A solid | -20°C |
| Cambridge Bioscience | CAY16835-500 ug | ≥96% | A solution in ethanol | -20°C |
| Thomas Scientific | C816A95 | Information not available | Information not available | Information not available |
Note: Catalog numbers, purity, and formulation may vary. Please refer to the supplier's website for the most current information.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 64054-40-6 |
| Molecular Formula | C₁₉H₃₅NO₄ |
| Molecular Weight | 341.5 g/mol [3][4] |
| Formal Name | 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid[2] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 2.5 mg/ml[2] |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the EP4 receptor, a G-protein coupled receptor (GPCR).[1] The EP4 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[2] Activation of the EP4 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
While the Gs-cAMP-PKA pathway is the canonical signaling route, emerging evidence suggests that EP4 receptor signaling can also involve other pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. The specific signaling cascade activated by this compound can be cell-type dependent.
References
Troubleshooting & Optimization
CAY10580 Solubility and Preparation: A Technical Guide
For researchers, scientists, and drug development professionals utilizing CAY10580, ensuring its proper dissolution is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with dissolving this compound, particularly in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: this compound Dissolution Issues
Difficulties in dissolving this compound in PBS can often be attributed to its inherent solubility limits and the method of preparation. Here are common problems and their solutions:
Problem 1: this compound is not dissolving or forming a precipitate in PBS.
-
Cause: The concentration of this compound may be exceeding its solubility limit in PBS.
-
Solution: The solubility of this compound in PBS (pH 7.2) is approximately 2.5 mg/mL.[1][2] Ensure the final concentration in your aqueous solution does not surpass this limit. If a higher concentration is required, consider using an alternative solvent.
Problem 2: An organic solvent from the stock solution is interfering with the experiment.
-
Cause: this compound is typically supplied in an ethanol (B145695) solution.[1][2][3] Residual ethanol, even at low concentrations, can have physiological effects in biological experiments.[1]
-
Solution: An organic solvent-free aqueous solution can be prepared.[1] To do this, evaporate the ethanol from the required amount of stock solution under a gentle stream of nitrogen. Once the ethanol has evaporated, directly dissolve the resulting neat oil in the aqueous buffer of choice, such as PBS.[1]
Problem 3: The prepared aqueous solution of this compound is not stable.
-
Cause: Aqueous solutions of this compound are not recommended for long-term storage.
-
Solution: It is advised not to store the aqueous solution for more than one day.[1] Prepare fresh solutions immediately before use to ensure the stability and activity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
This compound is supplied as a solution in ethanol.[1][2][3] For preparing a higher concentration stock solution, solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (purged with an inert gas) can be used. The solubility of this compound in these solvents is approximately 10 mg/mL.[1]
Q2: What is the solubility of this compound in different solvents?
The solubility of this compound varies depending on the solvent. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 2.5 mg/mL[1][2] |
| DMSO | 10 mg/mL[1][2] |
| Dimethylformamide | 10 mg/mL[1] |
| Ethanol | 20 mg/mL[2] |
Q3: How should I store this compound?
This compound, supplied as a solution in ethanol, should be stored at -20°C.[1] The product is stable for at least two years under these conditions.[1]
Experimental Protocols
Protocol 1: Preparation of an Organic Solvent-Free Aqueous Solution of this compound
This protocol details the steps to prepare an aqueous solution of this compound without residual organic solvent.
-
Determine the required amount: Calculate the volume of the this compound ethanol solution needed for your experiment based on the desired final concentration in the aqueous buffer.
-
Evaporate the solvent: In a suitable container, evaporate the ethanol from the calculated volume of the this compound solution using a gentle stream of nitrogen gas.
-
Redissolve in aqueous buffer: Once the ethanol has completely evaporated, a neat oil will remain. Immediately add the desired volume of aqueous buffer (e.g., PBS, pH 7.2) to the container.
-
Ensure complete dissolution: Vortex or sonicate the solution to ensure the neat oil has completely dissolved in the aqueous buffer.
-
Use immediately: Use the freshly prepared aqueous solution for your experiment. Do not store for more than one day.[1]
Signaling Pathway and Experimental Workflow
This compound is a selective agonist of the Prostaglandin E2 (PGE2) receptor EP4.[2] The activation of the EP4 receptor by PGE2 or an agonist like this compound initiates a downstream signaling cascade.
References
Troubleshooting CAY10580 variability in experimental results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using CAY10580. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4][5] It is an analog of PGE2.[3][4][5] Its mechanism of action involves binding to the EP4 receptor, which is a Gs protein-coupled receptor. This binding event stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[3][5][6] This signaling cascade is involved in various physiological processes, including bone formation, and the regulation of inflammation and cholesterol homeostasis.[3][5][7]
Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in experimental outcomes with this compound can stem from several factors:
-
Compound Solubility and Stability: Improper dissolution or storage of this compound can lead to inaccurate concentrations and degradation of the compound. Aqueous solutions are not recommended for storage for more than one day.[8]
-
Cell Culture Conditions: The expression levels of the EP4 receptor can vary between cell lines and can be influenced by cell passage number, confluency, and serum concentration in the media.
-
Protocol Deviations: Inconsistent incubation times, temperature fluctuations, or variations in washing steps can all contribute to result variability.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have physiological effects on cells at certain concentrations.[8] It is crucial to include appropriate vehicle controls in all experiments.
Q3: How should I properly dissolve and store this compound?
For optimal results, follow these storage and dissolution guidelines:
-
Storage: this compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C, where it is stable for at least two years.[3][8]
-
Dissolution:
-
To change the solvent, the initial ethanol can be evaporated under a gentle stream of nitrogen.[8]
-
Immediately add the desired solvent, such as DMSO or dimethylformamide (DMF), for a stock solution.[8] The solubility is approximately 10 mg/mL in DMSO and DMF, and 20 mg/mL in ethanol.[3]
-
For aqueous-based experiments, further dilutions should be made into your buffer or media just before use.[8]
-
If a completely organic solvent-free solution is required, after evaporating the initial solvent, the compound can be directly dissolved in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2.5 mg/mL.[3][8] It is not recommended to store aqueous solutions for more than one day.[8]
-
Troubleshooting Guide
Issue 1: Lower than expected or no observable effect of this compound in a cell-based assay.
-
Potential Cause 1: Compound Inactivity.
-
Troubleshooting Step: Verify the storage conditions and age of the compound. Ensure it has been stored at -20°C. If the compound is old or has been stored improperly, consider using a fresh vial.
-
-
Potential Cause 2: Sub-optimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations used in published studies range from 10 nM to 10,000 nM.[1]
-
-
Potential Cause 3: Low EP4 Receptor Expression.
-
Troubleshooting Step: Confirm the expression of the EP4 receptor in your cell model using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express EP4 or a system with induced expression.
-
-
Potential Cause 4: Issues with Assay Protocol.
-
Troubleshooting Step: Review your experimental protocol for any deviations. Ensure incubation times and temperatures are consistent. Include positive controls (e.g., PGE2) to validate the assay's responsiveness.
-
Issue 2: High background signal or off-target effects observed.
-
Potential Cause 1: High Concentration of this compound.
-
Troubleshooting Step: While this compound is highly selective for EP4, very high concentrations might lead to off-target effects by interacting with other EP receptors.[2][3][4][5] Lower the concentration and perform a dose-response curve to find a concentration that is both effective and selective.
-
-
Potential Cause 2: Solvent-induced Effects.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is low and non-toxic to your cells. Always include a vehicle control group that is treated with the same concentration of the solvent as the this compound-treated group.[8]
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| EP4 | 35[1][2][3] |
| EP2 | 3000[1][2] |
| EP3 | 2000[1][2] |
| EP1 | >3000[1][2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 10 mg/mL[3] |
| DMSO | 10 mg/mL[3] |
| Ethanol | 20 mg/mL[3] |
| PBS (pH 7.2) | 2.5 mg/mL[3][8] |
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the EP4 receptor.
-
Cell Seeding:
-
Plate cells (e.g., HEK293 cells stably expressing EP4, or a relevant cell line like MDCK cells) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO at the same final concentration).
-
-
Assay Procedure:
-
Wash the cells once with warm PBS.
-
Add 100 µL of stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX) to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: this compound signaling pathway via the EP4 receptor.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
CAY10580 In Vivo Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of CAY10580.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is involved in various physiological processes, including bone formation, inflammation, and cardiovascular function.[2][4]
2. What is the recommended starting dose for in vivo studies?
A previously published study in mice used a dosage of 200 μg/kg body weight, administered intraperitoneally (i.p.) daily for three weeks, to effectively prevent diet-induced hypercholesterolemia.[1][5][6] This can be a good starting point for your experimental design. However, the optimal dose will depend on the specific animal model, the disease state being studied, and the desired therapeutic effect. A dose-response study is always recommended to determine the optimal dosage for your specific application.
3. How should I prepare this compound for in vivo administration?
This compound is supplied as a solution in ethanol (B145695).[2][7][8] For in vivo use, the ethanol should be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in a suitable vehicle.
-
For aqueous solutions: The neat oil can be directly dissolved in aqueous buffers like PBS (pH 7.2).[7]
-
For organic solvent-based solutions: Solvents such as DMSO or dimethyl formamide (B127407) can be used.[7]
It is crucial to ensure that the residual amount of any organic solvent is insignificant, as these solvents can have physiological effects.[7]
4. What are the solubility limits of this compound?
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[2] |
| Ethanol | ~20 mg/mL[2] |
| PBS (pH 7.2) | ~2.5 mg/mL[2][7] |
5. How should I store this compound?
This compound should be stored at -20°C.[7] Under these conditions, it is stable for at least two years.[7] It is not recommended to store aqueous solutions for more than one day.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. | - Ensure the final concentration does not exceed 2.5 mg/mL in PBS (pH 7.2).- For higher concentrations, consider using a co-solvent system. First, dissolve this compound in a minimal amount of DMSO, and then dilute with the aqueous buffer of choice. Be mindful of the final DMSO concentration to avoid vehicle-related toxicity. |
| Unexpected adverse effects or toxicity in animals | - The dose of this compound may be too high.- The vehicle used for administration may be causing toxicity. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.- Include a vehicle-only control group in your experiments to assess any effects of the solvent.- If using a co-solvent like DMSO, ensure the final concentration is well-tolerated by the animals. |
| Lack of efficacy | - The dose of this compound may be too low.- The route of administration may not be optimal for reaching the target tissue.- The compound may have degraded due to improper storage or handling. | - Perform a dose-response study to determine the effective dose range.- Consider alternative routes of administration (e.g., intravenous, subcutaneous) based on the target organ and pharmacokinetic properties of the compound.[9]- Ensure that the compound has been stored correctly at -20°C and that aqueous solutions are freshly prepared.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound solution in ethanol
-
Sterile, nitrogen gas source
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, dispense the required volume of this compound solution in ethanol.
-
Under a gentle stream of sterile nitrogen gas, evaporate the ethanol until a neat oil remains.
-
Add the required volume of sterile PBS (pH 7.2) to the tube to achieve the desired final concentration (not exceeding 2.5 mg/mL).
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If present, sonicate briefly in a water bath.
-
The solution is now ready for intraperitoneal injection in mice. Administer the appropriate volume based on the animal's body weight to achieve the target dose.
Visualizations
Caption: this compound activates the EP4 receptor, leading to downstream signaling.
Caption: A typical workflow for conducting an in vivo study with this compound.
Caption: A decision tree for troubleshooting common issues in this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of prostaglandin E2-EP4 signaling reduces chemokine production in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Potential off-target effects of CAY10580 in cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CAY10580 in cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] It is an analog of PGE2.[1] Its selectivity for the EP4 receptor over other EP receptor subtypes has been quantified, demonstrating significantly higher affinity for EP4.[1]
Q2: Have any specific off-target effects of this compound been reported in the literature?
Currently, there is no direct, published evidence detailing specific off-target effects of this compound in various cell lines. Most available literature focuses on its on-target efficacy as an EP4 agonist in diverse biological systems, including its role in bone formation, cancer, and atherosclerosis.[1]
Q3: At what concentrations might off-target effects of this compound become a concern?
While specific off-target interactions are not documented, it is a general principle in pharmacology that the risk of off-target effects increases with higher concentrations of a compound. Based on its high potency for the EP4 receptor (Ki = 35 nM), concentrations significantly exceeding this value may increase the likelihood of engaging other, lower-affinity targets.[1] It is advisable to perform dose-response experiments to determine the optimal concentration for achieving the desired on-target effect while minimizing potential off-target activities.
Q4: What are some general strategies to identify potential off-target effects of a small molecule like this compound?
To investigate potential off-target effects, researchers can employ several strategies:
-
Target Profiling/Screening: Test the compound against a broad panel of receptors, kinases, and enzymes. Commercial services are available for comprehensive kinase panel screening and safety pharmacology profiling.
-
Phenotypic Screening: Compare the observed cellular phenotype with the known effects of EP4 receptor activation. Any unexpected or divergent cellular responses could indicate off-target engagement.
-
Target Deconvolution: For uncharacterized phenotypic effects, various techniques can be used to identify the responsible molecular target(s).
-
Use of Antagonists: A specific EP4 antagonist should reverse the on-target effects of this compound. Any remaining effects may be attributable to off-target interactions.
-
Gene Knockout/Knockdown: In cell lines where the EP4 receptor has been knocked out or knocked down, any residual activity of this compound would suggest off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results with this compound.
-
Possible Cause: The observed phenotype may be a result of a combination of on-target and potential off-target effects, especially if high concentrations of this compound are being used.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is activating the EP4 receptor in your cell line, for instance, by measuring downstream signaling markers like cyclic AMP (cAMP) levels. This compound is known to stimulate cAMP formation.[1]
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that produces the desired on-target effect. Using excessively high concentrations increases the risk of off-target interactions.
-
Use a Selective EP4 Antagonist: Co-treatment with a specific EP4 antagonist should block the on-target effects. If the unexpected phenotype persists, it is likely due to an off-target mechanism.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not contributing to the observed effects at the final concentration used in the experiment.[1]
-
Issue 2: How to design an experiment to proactively screen for potential off-target effects of this compound.
-
Objective: To identify potential unintended molecular targets of this compound in a specific cell line.
-
Experimental Workflow: A tiered approach is recommended, starting with broad screening and progressing to more focused validation.
Data Presentation
Table 1: Selectivity Profile of this compound for Prostaglandin EP Receptors
This table summarizes the binding affinities (Ki) of this compound for the different EP receptor subtypes, illustrating its selectivity for the EP4 receptor.
| Receptor Subtype | Ki (nM) | Relative Affinity to EP4 |
| EP4 | 35 | 1x |
| EP1 | 3,000 | ~86x lower |
| EP2 | 2,000 | ~57x lower |
| EP3 | >3,000 | >86x lower |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
Protocol 1: Assessing On-Target EP4 Activation via cAMP Measurement
This protocol provides a general method to confirm that this compound is activating its intended target, the Gs-coupled EP4 receptor, in a given cell line.
-
Cell Culture: Plate cells expressing the EP4 receptor in a suitable multi-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).[1] Create a serial dilution of this compound in a serum-free medium. Also, prepare a vehicle control.
-
Cell Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Remove the pre-treatment medium and add the different concentrations of this compound or vehicle control to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
References
How to minimize CAY10580 cytotoxicity in primary cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize CAY10580 cytotoxicity in primary cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Issue 1: Increased cell death or poor cell morphology after this compound treatment.
-
Question: My primary cells are showing signs of cytotoxicity (e.g., rounding, detachment, increased debris) after treatment with this compound. What are the potential causes and how can I resolve this?
-
Answer: Increased cell death upon this compound treatment can stem from several factors. The primary considerations are the concentration of this compound, the concentration of the solvent used to dissolve the compound, and the duration of exposure.
-
High Compound Concentration: The most likely cause of cytotoxicity is a high concentration of this compound. It is crucial to determine the optimal, non-toxic working concentration for your specific primary cell type by performing a dose-response curve.
-
Solvent Toxicity: this compound is often supplied as a solution in ethanol (B145695). Organic solvents like ethanol and DMSO can be toxic to primary cells at certain concentrations.[1][2][3] It is recommended to keep the final solvent concentration in the cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%.[1]
-
Prolonged Exposure: The duration of exposure to this compound can also influence cytotoxicity. A time-course experiment is recommended to determine the optimal incubation time to achieve the desired biological effect without compromising cell viability.[4]
-
Issue 2: Inconsistent or unexpected results between experiments.
-
Question: I am observing high variability in my results when using this compound. What could be the reason for this?
-
Answer: Inconsistent results can be due to several factors related to compound handling and experimental setup.
-
Stock Solution Stability: Ensure that your this compound stock solution is stored correctly at -20°C to maintain its stability. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Solvent Evaporation: If the compound is supplied in a solvent, ensure the container is sealed tightly to prevent evaporation, which would alter the stock concentration.
-
Cell Health and Passage Number: Primary cells are sensitive to their culture conditions. Ensure that the cells are healthy, in the logarithmic growth phase, and have a low passage number. High passage numbers can lead to altered cellular responses.
-
Uneven Compound Distribution: Ensure thorough mixing of the this compound solution into the culture medium before adding it to the cells to avoid localized high concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[5][6][7][8][9] The EP4 receptor is a Gs protein-coupled receptor.[7] Upon binding of this compound, the EP4 receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][10] This elevation in cAMP primarily mediates the downstream cellular effects.[11]
Q2: What is the recommended starting concentration for this compound in primary cell culture?
A2: There is no single optimal concentration of this compound for all primary cell types. A good starting point for determining the effective and non-toxic concentration is to perform a dose-response experiment. Based on in vitro studies using EP4 agonists, a concentration range of 10 nM to 10,000 nM (10 µM) has been explored.[6] It is recommended to start with a broad range and then narrow it down based on the observed biological effect and cytotoxicity.
Q3: How should I prepare and handle this compound?
A3: this compound is supplied as a solution in ethanol. To prepare working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[1][3] For long-term storage, the stock solution should be kept at -20°C.
Q4: Can the activation of the EP4 receptor and subsequent increase in cAMP be cytotoxic?
A4: The role of cAMP in cell survival is complex and can be cell-type dependent. While some studies have shown that sustained high levels of cAMP can inhibit cell cycle progression, this does not always lead to cytotoxicity.[12] In some cell types, cAMP can be anti-apoptotic, while in others it can be pro-apoptotic.[13] Therefore, it is essential to empirically determine the cytotoxic potential of this compound in your specific primary cell model.
Quantitative Data Summary
Table 1: Recommended Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Concentration | Notes |
| Ethanol | ≤ 0.5% | Concentrations above this may inhibit cell proliferation.[1][3] |
| DMSO | ≤ 0.5% | Lower concentrations are always preferable for sensitive primary cells.[1] |
Table 2: Starting Concentration Ranges for Cytotoxicity Assessment
| Compound | Recommended Starting Range | Cell Type |
| This compound | 10 nM - 10,000 nM | Various (e.g., MDCK cells)[6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a primary cell population by 50%.
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a logarithmic or half-logarithmic dilution series (e.g., 10,000 nM, 3,000 nM, 1,000 nM, 300 nM, 100 nM, 30 nM, 10 nM).
-
Include a vehicle control (medium with the same final concentration of ethanol as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow to minimize cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity issues.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. abmole.com [abmole.com]
- 10. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Signaling Induces Rapid Loss of Histone H3 Phosphorylation in Mammary Adenocarcinoma-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
CAY10580 Technical Support Center: Aqueous Solution Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and stability of CAY10580 in aqueous solutions. This compound is a potent and selective EP4 receptor agonist, and understanding its characteristics in aqueous environments is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is supplied as a solution in ethanol (B145695) and should be stored at -20°C.[1][2] Under these conditions, the product is stable for at least two years.[1][2]
Q2: How do I prepare an aqueous solution of this compound for my experiments?
A2: To prepare an aqueous solution from the supplied ethanol stock, it is recommended to evaporate the ethanol under a gentle stream of nitrogen.[1] The resulting neat oil can then be directly dissolved in your aqueous buffer of choice.[1] For buffers containing salts, such as PBS (pH 7.2), the solubility of this compound is approximately 2.5 mg/mL.[1]
Q3: Can I store aqueous solutions of this compound?
A3: It is strongly advised not to store aqueous solutions of this compound for more than one day.[1] This recommendation suggests that the compound is prone to degradation in aqueous environments.
Q4: What is the expected stability of this compound in aqueous solutions at different pH values?
A4: While specific stability data for this compound across a range of pH values is not available, data from the structurally related compound Prostaglandin E2 (PGE2) can offer some insight. PGE2 shows significant pH-dependent degradation in aqueous solutions. It is most stable in acidic conditions (pH 3-4) and degrades rapidly in neutral to alkaline conditions.[3] It is reasonable to assume that this compound may exhibit similar pH sensitivity.
Q5: What are the signs of this compound degradation in my experiments?
A5: Degradation of this compound can lead to a loss of biological activity. If you observe inconsistent or lower-than-expected results in your assays, degradation of the compound in your aqueous experimental solutions could be a contributing factor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. Do not use solutions that are more than one day old.[1] |
| Consider preparing smaller, single-use aliquots of your stock solution in an organic solvent like DMSO or ethanol to minimize freeze-thaw cycles of the primary stock. | ||
| Incorrect preparation of the aqueous solution. | Ensure the initial ethanol solvent is completely evaporated before dissolving the compound in your aqueous buffer. Follow the recommended protocol for preparing aqueous solutions.[1] | |
| Precipitation observed in the aqueous solution. | Exceeded solubility limit. | The solubility of this compound in PBS (pH 7.2) is approximately 2.5 mg/mL.[1] Ensure your final concentration does not exceed this limit. If a higher concentration is needed, consider using a different solvent system if compatible with your experimental setup. |
| Compound crashing out of solution upon dilution. | When diluting a stock solution in an organic solvent into an aqueous buffer, ensure the final concentration of the organic solvent is low and does not cause precipitation. Perform a small-scale test to check for solubility and precipitation before preparing a large volume. |
Quantitative Data Summary
This compound Solubility
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 2.5 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| Dimethylformamide | 10 mg/mL[1] |
| Ethanol | 20 mg/mL[2] |
Prostaglandin E2 Aqueous Stability (as a proxy for this compound)
| pH | Time for 10% Loss at 25°C |
| 3-4 | 133 hours[3] |
| 6 | 53 hours[3] |
| 8 | 42 hours[3] |
| 9 | 4.2 hours[3] |
| 10 | 0.42 hours (25 minutes)[3] |
Experimental Protocols
Protocol for Preparing Aqueous Solutions of this compound
-
From the stock solution of this compound in ethanol, dispense the required amount into a sterile, conical tube.
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the ethanol until a neat oil of this compound remains.
-
Immediately add the desired volume of the aqueous buffer of choice (e.g., PBS, pH 7.2) to the tube.
-
Vortex or sonicate the solution gently to ensure complete dissolution of the compound.
-
Use the freshly prepared aqueous solution in your experiment without delay. It is not recommended to store the aqueous solution for more than 24 hours.[1]
Visualizations
Caption: this compound EP4 Receptor Signaling Pathway.
Caption: Recommended workflow for preparing this compound aqueous solutions.
References
Technical Support Center: CAY10580 and cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results when using CAY10580 in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a cAMP assay?
This compound is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a Gs protein-coupled receptor (GPCR).[2] Upon activation by an agonist like this compound, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Therefore, the expected result of treating cells expressing the EP4 receptor with this compound is a dose-dependent increase in cAMP accumulation.[2]
Q2: What are the binding characteristics of this compound for prostanoid receptors?
This compound exhibits high selectivity for the EP4 receptor over other EP receptor subtypes.
| Receptor | Binding Affinity (Ki) |
| EP4 | 35 nM |
| EP1 | 3,000 nM |
| EP2 | 2,000 nM |
| EP3 | >3,000 nM |
| Data sourced from Cayman Chemical product information sheet.[2] |
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is typically supplied as a solution in ethanol. For experimental use, it can be dissolved in organic solvents like DMSO and DMF at approximately 10 mg/mL. For aqueous buffers like PBS (pH 7.2), the solubility is lower, around 2.5 mg/mL.[2][3] It is not recommended to store aqueous solutions for more than one day.[3] For long-term storage, this compound should be stored at -20°C, where it is stable for at least two years.[2][3]
Troubleshooting Guide for Unexpected this compound Results in cAMP Assays
Unexpected results, such as a lower-than-expected or transient cAMP response, can arise from the specific signaling properties of the EP4 receptor or from general cAMP assay-related issues.
Scenario 1: Lower than expected or no cAMP increase.
| Possible Cause | Recommended Action |
| EP4 Receptor Desensitization and Internalization | The EP4 receptor is known to undergo rapid desensitization and internalization following agonist binding, which can lead to a transient cAMP signal.[4][5] Consider performing a time-course experiment to capture the peak cAMP response, which may occur within 15-30 minutes.[6] |
| Phosphodiesterase (PDE) Activity | EP4 receptor activation can sometimes lead to increased PDE activity, which degrades cAMP, resulting in a lower net accumulation.[6] Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a full dose-response curve to determine the optimal concentration range for your specific cellular model. |
| Low EP4 Receptor Expression | The cell line used may not express sufficient levels of the EP4 receptor. Verify receptor expression using techniques like qPCR, western blot, or flow cytometry. |
| This compound Degradation or Precipitation | Ensure that this compound has been properly stored and that the aqueous working solution is freshly prepared.[3] If using a buffer system where solubility is a concern, ensure the final concentration does not exceed its solubility limit. |
| Cell Health and Density | Poor cell health or inconsistent cell numbers can lead to variable results. Ensure cells are healthy and in the logarithmic growth phase. Optimize cell density for your assay plate format to ensure the cAMP signal falls within the linear range of your detection kit.[7] |
Scenario 2: High variability between replicate wells.
| Possible Cause | Recommended Action |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and use appropriate pipetting techniques to plate a consistent number of cells in each well. |
| Edge Effects in Assay Plate | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly, especially those used for dispensing small volumes of compound and detection reagents. |
| Incomplete Cell Lysis | Ensure complete cell lysis according to your cAMP kit manufacturer's protocol to release all intracellular cAMP. |
Signaling Pathways and Experimental Workflow
This compound and EP4 Receptor Signaling Pathway
The binding of this compound to the EP4 receptor primarily activates the Gs-adenylyl cyclase pathway. However, the net cAMP level can be influenced by receptor desensitization and potential coupling to other signaling pathways.
General Experimental Workflow for a cAMP Assay
This workflow outlines the key steps for measuring this compound-induced cAMP production.
Detailed Experimental Protocol
This protocol provides a general framework for a cell-based cAMP assay to measure the effect of this compound. Specific details may need to be optimized based on the cell line and cAMP assay kit used.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS or serum-free medium)
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White opaque 96-well or 384-well assay plates
-
Multichannel pipette and/or automated liquid handler
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the EP4-expressing cells into a white opaque assay plate at a pre-optimized density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10x final concentration).
-
-
Assay Execution:
-
Gently wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature. This incubation time may require optimization.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the signal on a plate reader compatible with your assay kit.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Disclaimer: This guide is intended for research use only and provides general recommendations. Individual experimental conditions may need to be optimized. Always refer to the specific product datasheets and assay kit protocols for detailed instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the delivery of CAY10580 in animal models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of CAY10580 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] It is a synthetic analog of PGE2.[1] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is involved in various physiological processes, including inflammation, bone formation, and cardiovascular function.[1][2]
Q2: What are the main challenges encountered in the in vivo delivery of this compound?
The primary challenge with this compound is its limited aqueous solubility. While soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF), its solubility in aqueous buffers such as PBS is significantly lower.[1] This can lead to precipitation of the compound during formulation or upon injection into the physiological environment of the animal, resulting in inaccurate dosing and reduced bioavailability.
Q3: What is a recommended starting dose for in vivo studies with this compound?
A previously reported effective dose in mice is 200 μg/kg body weight, administered daily via intraperitoneal (i.p.) injection.[3] However, the optimal dose may vary depending on the animal model, the specific research question, and the formulation used. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: How should I prepare a this compound formulation for in vivo administration?
This compound is typically supplied as a solution in ethanol. To prepare a formulation for in vivo use, the ethanol should be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in a suitable vehicle. For aqueous-based formulations, it is crucial to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting with saline or PBS.[1] Ensure the final concentration of the organic solvent is low to avoid physiological effects. For example, a final DMSO concentration of less than 5% is generally recommended for in vivo studies in mice.
Q5: How long are aqueous solutions of this compound stable?
It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh solutions for each experiment to ensure compound integrity and consistent results. For prostaglandin analogs, in general, stability in aqueous solutions can be a concern, with degradation potentially occurring over time.[4][5]
Troubleshooting Guides
Problem 1: No or Low Efficacy Observed
Possible Causes:
-
Inadequate Dose: The administered dose may be too low to elicit a biological response.
-
Poor Bioavailability: The compound may be precipitating out of solution, leading to poor absorption.
-
Compound Degradation: The compound may have degraded due to improper storage or handling of the formulation.
-
Incorrect Administration: The injection may have been administered incorrectly (e.g., subcutaneous instead of intraperitoneal).
-
Animal Model Insensitivity: The specific animal model or strain may not be responsive to EP4 receptor agonism.
Troubleshooting Steps:
-
Verify Compound Activity: Before in vivo experiments, test the activity of your this compound stock in an in vitro assay (e.g., measuring cAMP levels in a responsive cell line) to confirm its potency.
-
Optimize Dose: Conduct a dose-response study to determine the optimal dose for your model.
-
Improve Formulation:
-
Ensure complete dissolution of this compound in the initial organic solvent before adding the aqueous component.
-
Consider using a vehicle with co-solvents or surfactants to improve solubility and stability.[6][7]
-
Visually inspect the formulation for any signs of precipitation before and during administration.
-
-
Refine Administration Technique: Ensure proper training and technique for the chosen route of administration. For intraperitoneal injections, aspirate before injecting to ensure the needle is correctly placed in the peritoneal cavity.[8][9]
-
Review Literature: Check for literature on the responsiveness of your chosen animal model to EP4 agonists.
Problem 2: Precipitation in the Formulation
Possible Causes:
-
Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
Incorrect Solvent Ratio: The ratio of organic co-solvent to the aqueous buffer is not optimal.
-
Temperature Effects: Changes in temperature during preparation or storage may affect solubility.
Troubleshooting Steps:
-
Decrease Concentration: If possible, lower the concentration of this compound in the formulation.
-
Optimize Vehicle:
-
Control Temperature: Prepare the formulation at room temperature and avoid storing it at low temperatures where precipitation might be more likely.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound and create a more stable suspension.
Problem 3: Adverse Effects or Toxicity in Animals
Possible Causes:
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations of organic solvents.[10][11]
-
High Dose of this compound: The dose of this compound may be too high, leading to on-target or off-target toxicity.
-
Irritation at Injection Site: The formulation may be causing local irritation.
-
Incorrect Injection Technique: Improper injection can lead to tissue damage or injection into an unintended location.[8][14][15]
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess the effects of the vehicle alone.[16]
-
Reduce Co-solvent Concentration: Minimize the amount of organic co-solvents in your formulation.
-
Dose De-escalation: If toxicity is observed, reduce the dose of this compound.
-
Monitor for Irritation: Observe the injection site for signs of inflammation or irritation. If observed, consider a different vehicle or a different route of administration that may be less irritating.
-
Ensure Proper Injection Technique: Review and practice proper injection techniques to minimize the risk of injury.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| PBS (pH 7.2) | 2.5 mg/mL[1] |
Table 2: Example In Vivo Dosing Protocol for this compound in Mice
| Parameter | Description |
| Compound | This compound |
| Animal Model | Mouse |
| Dose | 200 μg/kg body weight[3] |
| Route of Administration | Intraperitoneal (i.p.) injection[3] |
| Dosing Frequency | Daily[3] |
| Vehicle | Vehicle composition should be optimized based on solubility and tolerability. A common starting point is a mixture of DMSO and saline. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Start with this compound supplied in ethanol.
-
In a sterile microcentrifuge tube, evaporate the ethanol from the required amount of this compound solution using a gentle stream of nitrogen gas.
-
Add a small volume of sterile DMSO to the tube to dissolve the resulting neat oil. Vortex briefly to ensure complete dissolution.
-
Calculate the final volume of the formulation needed based on the number of animals and the injection volume per animal (typically 100-200 μL for a mouse).
-
In a separate sterile tube, prepare the required volume of sterile saline or PBS.
-
Slowly add the this compound/DMSO solution to the saline/PBS while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for injection.
-
Use the formulation on the same day of preparation.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Restrain the mouse securely. One common method is to grasp the loose skin over the neck and back, and secure the tail.
-
Tilt the mouse slightly downwards on one side to cause the abdominal organs to shift.
-
Identify the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent hitting the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
If no fluid is aspirated, slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Mandatory Visualization
Caption: this compound signaling pathway via the EP4 receptor.
Caption: Experimental workflow for this compound in vivo delivery.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. researchgate.net [researchgate.net]
CAY10580 Technical Support Center: Best Practices for Handling and Aliquoting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and aliquoting CAY10580. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound is supplied as a solution in ethanol (B145695) and should be stored at -20°C.[1][2] When stored correctly, the compound is stable for at least two years.[1][2]
Q2: What is the solubility of this compound in different solvents?
The solubility of this compound varies depending on the solvent. For detailed solubility information, please refer to the table below.
Q3: How do I prepare a stock solution of this compound in a different solvent?
To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately after, the solvent of choice, such as DMSO or dimethyl formamide (B127407) (purged with an inert gas), can be added.[1]
Q4: Can I prepare an aqueous solution of this compound?
Yes, an organic solvent-free aqueous solution can be prepared by evaporating the initial ethanol solvent and directly dissolving the neat oil in an aqueous buffer, such as PBS (pH 7.2).[1] However, it is not recommended to store aqueous solutions for more than one day.[1]
Q5: What is the mechanism of action of this compound?
This compound is a selective agonist of the Prostaglandin E2 (PGE2) receptor EP4.[2][3][4] The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates the production of the second messenger cyclic AMP (cAMP).[2]
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Formula | C19H35NO4 | [1][2] |
| Formula Weight | 341.5 g/mol | [1][2] |
| Purity | ≥96% | [1][2] |
| Supplied As | A solution in ethanol | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 2 years | [1][2] |
| Solubility in DMF | ~10 mg/mL | [1][2] |
| Solubility in DMSO | ~10 mg/mL | [1][2] |
| Solubility in Ethanol | ~20 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | ~2.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
If starting with this compound in ethanol, evaporate the ethanol under a gentle stream of dry nitrogen gas.
-
Once the ethanol is completely evaporated, add the desired volume of dimethyl sulfoxide (B87167) (DMSO) to the neat oil.
-
Vortex briefly to ensure the compound is fully dissolved. The solubility in DMSO is approximately 10 mg/mL.[1][2]
-
Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Further dilute the stock solution into your aqueous buffer or isotonic saline of choice to the desired final concentration.[1]
-
Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[1]
-
It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The solubility of this compound in aqueous buffers is limited (~2.5 mg/mL in PBS, pH 7.2).[1][2] The concentration may be too high. The aqueous solution may have been stored for too long. | Prepare a fresh aqueous solution for each experiment. Ensure the final concentration does not exceed the solubility limit. If a higher concentration is needed, consider using a co-solvent, but be mindful of its potential effects on the experiment. |
| Compound appears inactive | Improper storage leading to degradation. Repeated freeze-thaw cycles of stock solutions. The compound may have degraded in an aqueous solution that was stored for too long. | Ensure the compound has been stored at -20°C.[1][2] Use single-use aliquots to avoid freeze-thaw cycles. Always prepare fresh aqueous solutions for each experiment.[1] |
| Inconsistent experimental results | Inaccurate pipetting of the viscous stock solution. Incomplete dissolution of the compound. Degradation of the compound. | Use positive displacement pipettes for viscous solutions. Visually inspect to ensure complete dissolution before making further dilutions. Follow proper storage and handling procedures to prevent degradation. |
Visualizations
Caption: this compound activates the EP4 receptor, leading to cAMP production.
Caption: Workflow for preparing and storing this compound stock solutions.
References
CAY10580 Technical Support Center: Addressing Lot-to-Lot Variability Concerns
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of CAY10580, a potent and selective prostaglandin (B15479496) EP4 receptor agonist. While there are no widespread documented reports of significant lot-to-lot variability for this compound, this guide offers troubleshooting protocols and frequently asked questions (FAQs) to ensure experimental consistency and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is involved in various physiological processes, including bone formation, inflammation, and regulation of cholesterol homeostasis.[1][3]
Q2: Are there any known issues with lot-to-lot variability for this compound?
Currently, there are no specific, widely documented issues concerning the lot-to-lot variability of this compound in peer-reviewed literature or manufacturer communications. However, lot-to-lot variation can be a potential issue for any reagent and can arise from manufacturing processes, storage conditions, or handling.[4] Therefore, it is a good practice to implement quality control measures when switching to a new lot of the compound.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is typically supplied as a solution in ethanol (B145695).[5][6] It is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 10 mg/mL, and in ethanol at around 20 mg/mL.[1] For aqueous solutions, its solubility in PBS (pH 7.2) is approximately 2.5 mg/mL.[1][5] It is recommended to store the stock solution at -20°C for long-term stability, which is reported to be at least two years.[1][5] Aqueous solutions are not recommended for storage for more than one day.[5]
Q4: What are the typical physical and chemical properties of this compound?
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C19H35NO4 | [1][7] |
| Molecular Weight | 341.5 g/mol | [1][6] |
| Appearance | A solution in ethanol or a neat oil | [5][8] |
| Purity | ≥96% | [1][6] |
| CAS Number | 64054-40-6 | [1][7] |
Q5: What is the binding affinity of this compound for the EP receptors?
This compound is highly selective for the EP4 receptor. The binding affinities (Ki) for the different EP receptor subtypes are summarized below.
| Receptor Subtype | Ki (nM) | Reference |
| EP4 | 35 | [1][7] |
| EP1 | >3,000 | [1][9] |
| EP2 | 2,000 | [1][9] |
| EP3 | >3,000 | [1][9] |
Troubleshooting Guide: Investigating Potential Lot-to-Lot Variability
If you suspect that a new lot of this compound is producing different results compared to a previous lot, follow this troubleshooting guide.
Issue: Reduced or altered cellular response with a new lot of this compound.
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the new lot of this compound has been stored at the recommended -20°C.
-
If preparing fresh dilutions, ensure the solvent is anhydrous and of high quality.
-
For aqueous solutions, always prepare them fresh before each experiment.
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
If the compound was supplied as a solid, re-verify the calculations used to prepare the stock solution.
-
If possible, have the concentration of the stock solution verified by an analytical method such as UV-Vis spectroscopy or HPLC.
-
Possible Cause 3: Genuine lot-to-lot variability in compound potency.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve Comparison: This is the most critical step to assess the potency of the new lot.
-
Side-by-Side Experiment: Design an experiment where the old, trusted lot and the new lot are tested in parallel.
-
Endpoint Measurement: Use a well-established downstream marker of EP4 activation in your experimental system. A common and reliable endpoint is the measurement of intracellular cAMP levels.
-
Experimental Protocol: Comparative Dose-Response Analysis of this compound Lots
This protocol outlines a method to compare the potency of a new lot of this compound against a previously validated lot by measuring cAMP production in a suitable cell line.
1. Cell Culture:
- Culture a cell line known to express the EP4 receptor (e.g., HEK293 cells stably expressing EP4, or a relevant endogenous cell line).
- Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of this compound Dilutions:
- Prepare serial dilutions of both the old and new lots of this compound. A typical concentration range to test would be from 1 nM to 10 µM.
- Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1% for DMSO).
3. cAMP Assay:
- On the day of the experiment, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
- Add the different concentrations of the old and new lots of this compound to the respective wells. Include a vehicle control (solvent only).
- Incubate for the optimal time to stimulate cAMP production (this may need to be determined empirically but is often in the range of 15-30 minutes).
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
4. Data Analysis:
- Plot the cAMP concentration against the log of the this compound concentration for both lots.
- Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for each lot.
- A significant deviation in the EC50 value between the two lots would suggest a difference in potency.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing this compound lot potency.
Caption: this compound signaling pathway via the EP4 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. researchgate.net [researchgate.net]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide: CAY10580 versus PGE2 in EP4 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CAY10580 and the endogenous ligand Prostaglandin E2 (PGE2) in their ability to activate the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target in inflammation, pain, cancer, and bone metabolism. Understanding the nuances of how synthetic agonists like this compound compare to the natural ligand PGE2 is crucial for advancing research and drug development.
Performance Comparison: this compound vs. PGE2
Prostaglandin E2 (PGE2) is the natural high-affinity ligand for the EP4 receptor. This compound is a synthetic, selective agonist designed to target the EP4 receptor. While both compounds activate the EP4 receptor, they exhibit distinct profiles in terms of binding affinity and potency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and PGE2 in activating the EP4 receptor.
| Parameter | This compound | PGE2 | Reference(s) |
| Binding Affinity (Ki) | 35 nM | 0.75 - 3 nM | [1] |
| Functional Potency (EC50) | Not explicitly reported in reviewed literature | ~1.3 nM (in CHO-K1 cells) | [2] |
Signaling Pathways and Experimental Workflow
Activation of the EP4 receptor by either PGE2 or this compound primarily initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. The EP4 receptor can also couple to other signaling pathways, such as the PI3K/Akt pathway.[3]
A common experimental approach to quantify the activation of the EP4 receptor by agonists is the measurement of intracellular cAMP levels. The following diagram illustrates a typical workflow for such an assay.
Experimental Protocols
Protocol: In Vitro cAMP Assay for EP4 Receptor Activation
This protocol outlines a general procedure for measuring cAMP production in response to EP4 receptor agonists in a cell-based assay.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP4 receptor are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells into 96-well, white, clear-bottom tissue culture plates at a density of 20,000-40,000 cells per well. Incubate for 24 hours to allow for cell attachment.
2. Agonist Preparation and Stimulation:
-
Agonist Solutions: Prepare stock solutions of this compound and PGE2 in a suitable solvent (e.g., DMSO). Create a serial dilution of each agonist in serum-free DMEM or a suitable assay buffer to achieve the desired final concentrations.
-
Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the diluted agonist solutions to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO as the highest agonist concentration).
-
Incubate the plate at 37°C for 30 minutes.
-
3. cAMP Measurement:
-
Lysis and Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE) and follow the manufacturer's instructions. This typically involves lysing the cells to release intracellular cAMP and then quantifying the cAMP levels using a competitive immunoassay format.
-
Data Acquisition: Read the plate using a plate reader compatible with the chosen assay technology (e.g., a fluorescence or luminescence plate reader).
4. Data Analysis:
-
Dose-Response Curves: Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist. The EC50 represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
Both this compound and PGE2 are effective agonists of the EP4 receptor. PGE2, as the endogenous ligand, exhibits higher binding affinity and is a potent activator. This compound serves as a valuable selective tool for probing the function of the EP4 receptor in various biological systems. The choice between these two agonists will depend on the specific experimental goals, with this compound being particularly useful when selectivity over other prostanoid receptors is desired. The provided experimental protocol offers a robust framework for quantifying and comparing the activity of these and other EP4 receptor modulators.
References
A Comparative Guide to EP4 Receptor Agon'ts: CAY10580 vs. CAY10598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used EP4 receptor agonists, CAY10580 and CAY10598. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs.
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, cancer, and cardiovascular function. Activation of the EP4 receptor primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels through its coupling to Gs proteins. However, evidence also suggests potential coupling to Gi and β-arrestin pathways, leading to more complex signaling cascades. This compound and CAY10598 are two potent and selective agonists for the EP4 receptor, but they exhibit differences in their potency and have been characterized in various in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and CAY10598 based on available experimental evidence.
Table 1: Receptor Binding Affinity
| Compound | Ki for EP4 Receptor (nM) | Selectivity over other EP Receptors |
| This compound | 35[1] | Selective for EP4 over EP1, EP2, and EP3[2] |
| CAY10598 | 1.2 | Highly selective for EP4 over other prostanoid receptors |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy
| Compound | Assay | Cell Line | Observed Effect |
| This compound | AQP2 membrane abundance | MDCK cells | Significantly increased apical membrane abundance of AQP2 at 100 to 10000 nM[1] |
| CAY10598 | Apoptosis Assay | HCT116 colon cancer cells | Induced apoptosis |
| This compound & CAY10598 | Chemokine Expression | Mouse adipose tissue | Attenuated lipopolysaccharide-induced mRNA and protein expression of chemokines[2] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosage | Observed Effect |
| This compound | High-fat diet-induced hypercholesterolemia in mice | 200 μg/kg, i.p., daily for three weeks | Effectively prevented diet-induced hypercholesterolemia[1] |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
The activation of the EP4 receptor by an agonist like this compound or CAY10598 initiates a signaling cascade that primarily involves the Gs protein, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
General Experimental Workflow for Comparing EP4 Agonists
The following diagram illustrates a general workflow for comparing the in vitro efficacy of EP4 agonists like this compound and CAY10598.
Experimental Protocols
EP4 Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a compound to the EP4 receptor.
Materials:
-
Membranes from cells expressing the human EP4 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Test compounds (this compound, CAY10598).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the test compound or vehicle.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Accumulation Assay (General Protocol)
This protocol describes a general method to measure the ability of EP4 agonists to stimulate cAMP production in cells.
Materials:
-
EP4-expressing cells (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compounds (this compound, CAY10598).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Seed the EP4-expressing cells in a multi-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a plate reader.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Hypercholesterolemia Mouse Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of EP4 agonists in a diet-induced hypercholesterolemia model.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce hypercholesterolemia by feeding the mice a high-fat diet for a specified period (e.g., 4-6 weeks).
-
Divide the mice into treatment groups: vehicle control, this compound-treated, and CAY10598-treated.
-
Administer the compounds daily via a suitable route (e.g., intraperitoneal injection) at a predetermined dose.
-
Monitor the body weight and food intake of the mice regularly.
-
At the end of the treatment period, collect blood samples for lipid profile analysis (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Harvest tissues (e.g., liver, aorta) for further analysis (e.g., gene expression, histology).
-
Statistically analyze the data to compare the effects of the different treatments on the measured parameters.
Apoptosis Assay in HCT116 Cells (General Protocol)
This protocol outlines a general method for assessing apoptosis in HCT116 colon cancer cells treated with EP4 agonists.
Materials:
-
HCT116 cells.
-
Cell culture medium (e.g., McCoy's 5A).
-
Test compounds (this compound, CAY10598).
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Seed HCT116 cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of the test compounds or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Compare the percentage of apoptotic cells in the treated groups to the control group.
Conclusion
Both this compound and CAY10598 are valuable tools for studying the function of the EP4 receptor. CAY10598 exhibits significantly higher binding affinity for the EP4 receptor, suggesting it is a more potent agonist. While direct comparative studies are limited, available data indicates that both compounds can effectively modulate EP4-mediated responses in vitro and in vivo. The choice between these two agonists will depend on the specific requirements of the experiment, including the desired potency and the biological system being investigated. Researchers are encouraged to carefully consider the available data and perform pilot experiments to determine the optimal compound and concentration for their studies.
References
Unveiling the Selectivity of CAY10580: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides an objective comparison of CAY10580's binding affinity across a panel of human prostanoid receptors, supported by detailed experimental protocols and signaling pathway visualizations.
This compound is recognized as a potent and highly selective agonist for the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4).[1] Its utility as a research tool and potential therapeutic agent hinges on its specific interaction with EP4, minimizing off-target effects that could arise from cross-reactivity with other prostanoid receptors. This guide delves into the quantitative data that defines this compound's selectivity and provides the necessary context for its application in experimental settings.
Prostanoid Receptor Binding Profile of this compound
The selectivity of this compound has been primarily characterized through competitive radioligand binding assays. These experiments determine the binding affinity (Ki) of the compound for various prostanoid receptors. A lower Ki value indicates a higher binding affinity.
The data presented in the table below summarizes the binding affinities of this compound for the human EP receptor subfamily.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| EP4 | 35 |
| EP1 | 3,000 |
| EP2 | 2,000 |
| EP3 | >3,000 |
Data sourced from Cayman Chemical product information sheet.[1]
As the data clearly indicates, this compound exhibits a strong preference for the EP4 receptor, with a binding affinity of 35 nM.[1] In stark contrast, its affinity for the EP1, EP2, and EP3 receptors is significantly lower, with Ki values in the micromolar range (2,000-3,000 nM or greater).[1] This translates to an approximate 57-fold to over 85-fold selectivity for EP4 over the other EP receptor subtypes, underscoring its utility as a specific EP4 agonist.
Currently, comprehensive, publicly available data on the cross-reactivity of this compound with other prostanoid receptor subfamilies, namely the DP, FP, IP, and TP receptors, is limited. Further experimental investigation is required to fully elucidate its complete selectivity profile across the entire prostanoid receptor family.
Prostanoid Receptor Signaling Pathways
To appreciate the significance of this compound's selectivity, it is essential to understand the diverse signaling pathways activated by different prostanoid receptors. The following diagram illustrates the primary G-protein coupling and downstream signaling cascades for each receptor subfamily.
Figure 1. Prostanoid Receptor Signaling Pathways.
This compound, by selectively activating the Gs-coupled EP4 receptor, primarily initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA). This specific mode of action contrasts with that of other prostanoid receptors which can couple to Gq to increase intracellular calcium or to Gi to decrease cAMP.
Experimental Methodologies
The determination of this compound's binding affinities and functional activity relies on standardized in vitro assays. Below are detailed protocols for the key experiments used to characterize its selectivity.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Experimental Workflow:
Figure 2. Radioligand Competition Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing a specific human prostanoid receptor (e.g., EP1, EP2, EP3, or EP4) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radiolabeled prostanoid ligand (e.g., [3H]-PGE2 for EP receptors) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand for the respective receptor.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: The filter-bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
As this compound is an EP4 agonist that stimulates cAMP production, a functional assay measuring cAMP levels is crucial to confirm its activity and selectivity.
Experimental Workflow:
Figure 3. cAMP HTRF Functional Assay Workflow.
Protocol:
-
Cell Culture: Cells stably expressing the human EP4 receptor are cultured in appropriate media and seeded into 384-well plates.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A known EP4 agonist can be used as a positive control.
-
Cell Lysis and Reagent Addition: Following incubation, the cells are lysed, and the HTRF assay reagents (a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody) are added.
-
Competitive Binding: The endogenously produced cAMP from the stimulated cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
Signal Detection: The plate is read on an HTRF-compatible reader. When the d2-labeled cAMP is bound to the antibody, FRET occurs between the Europium cryptate and d2. An increase in intracellular cAMP leads to a decrease in the HTRF signal.
-
Data Analysis: The ratio of the fluorescence intensities at the donor and acceptor wavelengths is calculated. A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP produced in the cell lysates. The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data robustly demonstrates that this compound is a potent and highly selective agonist for the human EP4 receptor, with significantly lower affinity for other EP receptor subtypes. Its specific activation of the Gs-cAMP signaling pathway makes it an invaluable tool for investigating the physiological and pathophysiological roles of EP4 receptor activation. To provide a fully comprehensive selectivity profile, further studies are warranted to determine its binding affinities and functional activities at the DP, FP, IP, and TP prostanoid receptors. The detailed experimental protocols provided herein serve as a guide for such future investigations and for the appropriate application of this compound in research settings.
References
Reproducibility of CAY10580 effects across different studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported effects of CAY10580, a selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) agonist, across various preclinical studies. The data presented herein is intended to serve as a resource for evaluating the reproducibility of its biological activities and to provide detailed experimental context.
Summary of this compound's Biological Profile
This compound is a potent and selective agonist for the EP4 receptor, a G-protein coupled receptor that signals primarily through the Gs-adenylyl cyclase-cAMP pathway.[1] Research across multiple independent studies has demonstrated its effects in several key physiological areas: regulation of water balance through aquaporin-2 (AQP2), modulation of cholesterol and bile acid metabolism, and anti-inflammatory responses. This guide will delve into the quantitative data and experimental protocols from these studies to provide a clear comparison of its performance.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from key studies.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Study |
| EP4 | 35 | Billot X, et al. 2003[2] |
| EP1 | >10,000 | Billot X, et al. 2003[2] |
| EP2 | >10,000 | Billot X, et al. 2003[2] |
| EP3 | >10,000 | Billot X, et al. 2003[2] |
| DP | >10,000 | Billot X, et al. 2003[2] |
| FP | >10,000 | Billot X, et al. 2003[2] |
| IP | >10,000 | Billot X, et al. 2003[2] |
| TP | >10,000 | Billot X, et al. 2003[2] |
Table 2: In Vitro Effects of this compound on Aquaporin-2 (AQP2) in MDCK Cells
| Parameter | Concentration (M) | Effect | Study |
| AQP2 Membrane Abundance | 10⁻⁷ | Significant Increase | Olesen ET, et al. 2011[3][4] |
| 10⁻⁶ | Significant Increase | Olesen ET, et al. 2011[3][4] | |
| 10⁻⁵ | Significant Increase | Olesen ET, et al. 2011[3][4] | |
| AQP2 Phosphorylation (Ser-264) | 10⁻⁷ - 10⁻⁵ | Mimicked PGE2 stimulation | Olesen ET, et al. 2011[3] |
| AQP2 Phosphorylation (Ser-269) | 10⁻⁸ - 10⁻⁵ | No significant increase | Olesen ET, et al. 2011[3] |
Table 3: In Vivo Effects of this compound on Cholesterol and Bile Acid Metabolism in High-Fat Diet-Fed Mice
| Parameter | Treatment | % Change vs. Vehicle | Study |
| Total Plasma Cholesterol | 200 µg/kg/day for 3 weeks | ↓ 28.5% | Ying F, et al. 2018[5] |
| Hepatic Total Bile Acids | EP4 Knockout vs. Wild Type | ↓ 26.2% | Ying F, et al. 2018[5] |
| Fecal Bile Acid Excretion | EP4 Knockout vs. Wild Type | ↓ 27.6% | Ying F, et al. 2018[5] |
Table 4: In Vivo Anti-Inflammatory Effects of this compound
| Model | Treatment | Effect | Study |
| LPS-induced chemokine expression in adipose tissue | Various concentrations | Concentration-dependent reduction of IP-10 and MIP-1α | Yu Y, et al. 2015[6][7] |
| High-fat diet-induced inflammation | 200 µg/kg for 6 weeks | Significantly lower IP-10 and MIP-1α mRNA in epididymal white adipose tissue | Yu Y, et al. 2015[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
EP4 Receptor Binding Assay
-
Source: Adapted from Billot X, et al. Bioorg Med Chem Lett. 2003.[2]
-
Cell Line: HEK-293 cells stably expressing the human EP4 receptor.
-
Radioligand: [³H]PGE₂
-
Procedure:
-
Whole cells were incubated with 1 nM [³H]PGE₂ in the presence or absence of competing ligands.
-
Incubations were carried out for 2 hours at room temperature in a buffer containing 10 mM MES/KOH (pH 6.0), 10 mM MgCl₂, and 1 mM EDTA.
-
The reaction was terminated by rapid filtration through GF/B filters.
-
Filters were washed with ice-cold incubation buffer.
-
Radioactivity retained on the filters was determined by liquid scintillation counting.
-
Non-specific binding was determined in the presence of 1 µM PGE₂.
-
Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
AQP2 Trafficking and Phosphorylation in MDCK Cells
-
Source: Adapted from Olesen ET, et al. Proc Natl Acad Sci U S A. 2011.[3][4]
-
Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing AQP2.
-
Treatment: Cells were stimulated with this compound (10⁻⁸ to 10⁻⁵ M) for 40 minutes.
-
Cell-Surface Biotinylation:
-
Cells were washed with ice-cold PBS and incubated with sulfo-NHS-SS-biotin for 30 minutes at 4°C.
-
The reaction was quenched with quenching buffer.
-
Cells were lysed, and the lysate was centrifuged.
-
The supernatant was incubated with streptavidin-agarose beads overnight at 4°C to precipitate biotinylated proteins.
-
Beads were washed, and proteins were eluted with Laemmli buffer.
-
-
Immunoblotting:
-
Total cell lysates and biotinylated protein samples were subjected to SDS-PAGE and transferred to nitrocellulose membranes.
-
Membranes were probed with primary antibodies against AQP2, phospho-AQP2 (Ser-264), and phospho-AQP2 (Ser-269).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Bands were visualized using enhanced chemiluminescence.
-
In Vivo Hypercholesterolemia Mouse Model
-
Source: Adapted from Ying F, et al. Biochim Biophys Acta Mol Cell Biol Lipids. 2018.[5]
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (60% kcal from fat) for 6 weeks.
-
Treatment: this compound (200 µg/kg body weight/day) or vehicle was administered via intraperitoneal injection for the last 3 weeks of the high-fat diet feeding.
-
Sample Collection and Analysis:
-
At the end of the treatment period, blood was collected for plasma cholesterol measurement using a commercial kit.
-
Livers were harvested for the analysis of total bile acids using an enzymatic assay.
-
Feces were collected over 24 hours for the measurement of bile acid excretion.
-
Visualizations
EP4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound through the EP4 receptor.
Caption: this compound activates the EP4 receptor, leading to cAMP production and PKA activation.
Experimental Workflow for In Vivo Hypercholesterolemia Study
The diagram below outlines the experimental workflow used to assess the effect of this compound on high-fat diet-induced hypercholesterolemia.
Caption: Workflow for assessing this compound's effect on hypercholesterolemia in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent and selective agonist of the prostaglandin EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasopressin-independent targeting of aquaporin-2 by selective E-prostanoid receptor agonists alleviates nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP4 emerges as a novel regulator of bile acid synthesis and its activation protects against hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of prostaglandin E2-EP4 signaling reduces chemokine production in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of prostaglandin E2-EP4 signaling reduces chemokine production in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAY10580 data interpretation and statistical analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10580, a potent and selective prostaglandin (B15479496) EP4 receptor agonist, with other relevant compounds. The information is presented to facilitate data interpretation and guide experimental design.
Introduction to this compound
This compound is a synthetic analog of prostaglandin E2 (PGE2) that exhibits high selectivity for the prostaglandin EP4 receptor, a Gs protein-coupled receptor.[1] Activation of the EP4 receptor by this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological processes, including bone formation, inflammation, and cardiovascular function.
Comparative Analysis of EP4 Receptor Ligands
The performance of this compound is best understood in the context of other molecules that interact with the EP4 receptor. This section provides a quantitative comparison with a structurally similar EP4 agonist, CAY10598, and a selective EP4 antagonist, L-161,982.
Table 1: Comparison of Binding Affinities (Ki) for Prostaglandin EP Receptors
| Compound | EP4 (nM) | EP1 (nM) | EP2 (nM) | EP3 (nM) |
| This compound | 35 | >3000 | >2000 | >3000 |
| L-161,982 | 24 | 17000 | 23000 | 1900 |
Data for this compound from Cayman Chemical product information.[1] Data for L-161,982 from Cayman Chemical product information.[2]
Table 2: In Vitro and In Vivo Effects of this compound and a Comparator
| Compound | Assay | Model System | Observed Effect |
| This compound | AQP2 Membrane Abundance | MDCK cells | Increased apical membrane abundance of AQP2 |
| This compound | Hypercholesterolemia | High-fat diet-fed mice | Prevention of diet-induced hypercholesterolemia |
| L-161,982 | PGE2-induced cell proliferation | HCA-7 colon cancer cells | Blockade of PGE2-stimulated cell proliferation |
Signaling Pathway and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway and a general workflow for a common assay used to characterize this compound and its alternatives.
Prostaglandin EP4 Receptor Signaling Pathway
The binding of an agonist like this compound to the EP4 receptor initiates a cascade of intracellular events, primarily through the Gs-protein/cAMP pathway.
References
CAY10580: A Comparative Guide to its In Vitro and In Vivo Activity
This guide provides a detailed comparison of the in vitro and in vivo pharmacological activity of CAY10580, a selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) agonist. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound against alternative compounds.
Overview of this compound
This compound is a synthetic analog of PGE2 designed to selectively activate the EP4 receptor, a G-protein coupled receptor.[1][2] Activation of the EP4 receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous physiological processes.[2] Due to its role in various biological functions, including inflammation, cholesterol metabolism, and fluid balance, the EP4 receptor is a significant target for therapeutic intervention.[3][4][5]
In Vitro Activity of this compound
The in vitro activity of this compound is characterized by its high potency and selectivity for the EP4 receptor.
Receptor Binding and Functional Assay Data
The following table summarizes the binding affinity (Ki) of this compound for various prostanoid receptors and its functional potency in cell-based assays.
| Parameter | This compound | Prostaglandin E2 (PGE2) | CAY10598 |
| EP4 Binding Affinity (Ki) | 35 nM[1] | Endogenous Ligand | Selective Agonist[4][5] |
| EP1 Binding Affinity (Ki) | 3,000 nM[1] | Non-selective | Not specified |
| EP2 Binding Affinity (Ki) | 2,000 nM[1] | Non-selective | Not specified |
| EP3 Binding Affinity (Ki) | >3,000 nM[1] | Non-selective | Not specified |
| Functional Activity | Stimulates cAMP formation[2] | Stimulates cAMP (via EP2/EP4) | Mimics PGE2 actions[5] |
| Cell-Based Assay (MDCK cells) | Increases AQP2 abundance (100-10,000 nM)[3][6] | Increases AQP2 abundance[7] | Not specified |
Signaling Pathway of this compound
The activation of the EP4 receptor by this compound initiates a well-defined signaling cascade, as illustrated in the diagram below.
Caption: this compound signaling pathway via the EP4 receptor.
Experimental Protocol: In Vitro cAMP Assay
This protocol describes a typical method for quantifying the effect of this compound on intracellular cAMP levels.
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing the human EP4 receptor in a suitable medium.
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Compound Treatment: Replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control. Incubate for 30 minutes at 37°C.[8]
-
Cell Lysis: Aspirate the medium and lyse the cells using the buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.[8]
-
cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using the ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
In Vivo Activity of this compound
The in vivo effects of this compound have been demonstrated in various animal models, correlating with its in vitro mechanism of action.
Summary of In Vivo Studies
The following table summarizes key findings from in vivo studies investigating the activity of this compound.
| Therapeutic Area | Animal Model | This compound Dosage | Key Findings |
| Hypercholesterolemia | High-fat diet-fed mice | 200 µg/kg/day, i.p., for 3 weeks | Prevented diet-induced hypercholesterolemia; reduced total cholesterol by 28.5%.[3][4] |
| Inflammation | High-fat diet-fed mice | 200 µg/kg for 6 weeks | Reduced inflammatory chemokine (IP-10, MIP-1α) mRNA levels in adipose tissue.[4][5] |
| Nephrogenic Diabetes Insipidus | Mouse model | Not specified | Alleviates symptoms by increasing aquaporin-2 (AQP2) abundance.[3][4] |
Experimental Protocol: Diet-Induced Hypercholesterolemia Model
This protocol outlines a common procedure for evaluating the effect of this compound on cholesterol levels in mice.
-
Animal Model: Use male C57BL/6 mice.
-
Diet: Feed the mice a high-fat diet to induce hypercholesterolemia.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 200 µg/kg body weight daily for three weeks. A vehicle control group should be included.[3]
-
Sample Collection: At the end of the treatment period, collect blood samples for plasma analysis.
-
Biochemical Analysis: Measure total plasma cholesterol levels using a commercial enzymatic assay kit.
-
Data Analysis: Compare the mean total cholesterol levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
In Vitro to In Vivo Correlation (IVIVC)
The observed in vivo effects of this compound are a direct consequence of its in vitro activity as a selective EP4 receptor agonist. The stimulation of the EP4 receptor and subsequent increase in cAMP in target tissues drive the physiological responses seen in animal models. For example:
-
In Hypercholesterolemia: EP4 activation in the liver enhances bile acid synthesis and excretion, providing a mechanism for cholesterol disposal.[3][4]
-
In Inflammation: In adipose tissue, EP4 signaling attenuates the production of pro-inflammatory chemokines.[5]
-
In Kidney Function: In renal collecting duct cells, EP4 agonism increases the expression of AQP2 water channels, promoting water reabsorption.[3][7]
Experimental Workflow for IVIVC
The diagram below illustrates a typical workflow for establishing an in vitro to in vivo correlation for a compound like this compound.
Caption: Workflow for establishing in vitro to in vivo correlation.
Conclusion
This compound demonstrates a clear and predictable correlation between its in vitro activity as a potent and selective EP4 receptor agonist and its observed in vivo efficacy in preclinical models of hypercholesterolemia, inflammation, and nephrogenic diabetes insipidus. Its well-defined mechanism of action and demonstrated in vivo effects make it a valuable tool for studying EP4 receptor biology and a potential lead compound for the development of novel therapeutics. This guide provides the necessary data and protocols for researchers to objectively assess its utility in their specific research applications.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of prostaglandin E2-EP4 signaling reduces chemokine production in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
CAY10580: A Potent and Selective Positive Control for EP4 Receptor Activation
For researchers in pharmacology, drug discovery, and related fields, the use of a reliable positive control is paramount for validating experimental systems and ensuring data integrity. In the study of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), CAY10580 has emerged as a widely used and effective positive control due to its high potency and selectivity. This guide provides a comprehensive comparison of this compound with other common EP4 agonists, supported by experimental data and detailed protocols.
The EP4 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological processes, including inflammation, immune response, bone remodeling, and neuronal function. Activation of the EP4 receptor primarily initiates a signaling cascade through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in a cellular response. Given its therapeutic potential in various diseases, the development and characterization of selective EP4 agonists are of significant interest.
Comparative Analysis of EP4 Receptor Agonists
This compound stands out as a robust positive control for in vitro and in vivo studies targeting the EP4 receptor. Its performance, particularly in terms of potency and selectivity, is best understood when compared to the endogenous ligand, PGE2, and other synthetic agonists.
| Compound | Type | Potency (Ki, nM) | Potency (EC50) | Selectivity (Ki, nM) |
| This compound | Synthetic Agonist | 35[1][2] | Not explicitly found, but stimulates cAMP formation[3] | EP1: >3000, EP2: 3000, EP3: 2000[1] |
| Prostaglandin E2 (PGE2) | Endogenous Ligand | Not typically reported as Ki | ~2.8 nM | Binds to all EP receptors (EP1-4) |
| CAY10598 | Synthetic Agonist | 1.2 | 18 pM (in HEK293 cells) | Highly selective for EP4 over other prostanoid receptors |
| ONO-AE1-329 | Synthetic Agonist | 9.7 | Not explicitly found | EP1: >1000, EP2: 210, EP3: 120 (relative to EP4) |
Key Observations:
-
Potency: While a direct EC50 value for this compound was not consistently reported in the reviewed literature, its Ki value of 35 nM indicates high-affinity binding to the EP4 receptor.[1][2] CAY10598 exhibits exceptionally high potency with a Ki of 1.2 nM and an EC50 in the picomolar range. The endogenous ligand, PGE2, also demonstrates high potency with an EC50 of approximately 2.8 nM.
-
Selectivity: this compound demonstrates excellent selectivity for the EP4 receptor over other EP receptor subtypes.[1] Its binding affinity for EP1, EP2, and EP3 receptors is significantly lower, with Ki values in the micromolar range.[1] This high selectivity is crucial for attributing observed biological effects specifically to the activation of the EP4 receptor. CAY10598 is also reported to be highly selective for EP4. In contrast, PGE2 is non-selective and will activate all EP receptor subtypes, which can complicate the interpretation of experimental results.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound as a positive control, it is essential to understand the underlying signaling pathway and the experimental workflow for assessing EP4 receptor activation.
The primary method for quantifying EP4 receptor activation is by measuring the downstream accumulation of cAMP. A typical experimental workflow for such an assay is outlined below.
Experimental Protocols
A detailed protocol for an in vitro EP4 receptor activation assay using a commercially available cAMP assay kit is provided below. This protocol is based on methodologies commonly employed in the field and can be adapted for specific cell lines and experimental conditions.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound and other EP4 agonists.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound and other test agonists
-
cAMP assay kit (e.g., Cayman Chemical Cat No. 581001 or similar)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-EP4 cells in standard culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the experiment, harvest the cells and seed them into a 96-well plate at a density of 50,000-80,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound and other test compounds in serum-free medium to achieve the desired final concentrations. It is recommended to prepare these at 2x the final concentration.
-
-
Cell Stimulation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of the 2x compound dilutions to the respective wells. For the negative control, add 50 µL of serum-free medium containing the vehicle.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by the detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
This compound serves as an excellent positive control for studying EP4 receptor activation. Its high potency and, most importantly, its remarkable selectivity for the EP4 receptor over other EP subtypes ensure that the observed cellular responses can be confidently attributed to the target of interest. By following standardized experimental protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to validate their assay systems and generate reliable and reproducible data in the pursuit of novel therapeutics targeting the EP4 receptor.
References
A Comparative Guide to Small Molecule EP4 Receptor Agonists: Alternatives to CAY10580
For researchers and drug development professionals seeking potent and selective activation of the prostaglandin (B15479496) E2 receptor 4 (EP4), a variety of small molecule agonists beyond CAY10580 are available. This guide provides a comparative analysis of key alternatives, summarizing their performance based on experimental data and outlining the methodologies for their evaluation.
Performance Comparison of EP4 Agonists
The selection of an appropriate EP4 agonist often depends on the desired potency, selectivity, and intended application (in vitro vs. in vivo). The following table summarizes the quantitative data for this compound and its alternatives.
| Compound | Ki (nM) | EC50 / IC50 (nM) | Species/Cell Line | Assay Type | Reference |
| This compound | 35 | ~10-100 | Human / MDCK cells | cAMP accumulation | [1] |
| ONO-AE1-329 | - | 3.1 | - | - | |
| - | 100 ± 4.9 | Mouse / Platelets | Platelet Aggregation Inhibition | [2] | |
| - | 2.3 ± 0.3 | Human / Platelets | Platelet Aggregation Inhibition | [2] | |
| L-902,688 | - | 0.2 | - | - | |
| KAG-308 | - | - | Mouse | TNF-α Production Inhibition | [3] |
| CAY10598 | - | 18 pM | Human / HEK293 cells | cAMP Elevation | |
| EP4RAG | 2.8 ± 0.24 | ED50 = 1µM | Mouse / CHO cells, Human / Macrophages | [3H]PGE2 Binding, cAMP Production | [4] |
EP4 Receptor Signaling Pathways
Activation of the EP4 receptor, a G-protein coupled receptor (GPCR), initiates multiple downstream signaling cascades. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase (AC), which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes.
Furthermore, the EP4 receptor can also couple to Gi protein, which can inhibit adenylyl cyclase activity. This Gi-mediated signaling can also activate the Phosphoinositide 3-kinase (PI3K)-Akt and Extracellular signal-regulated kinase (ERK) pathways.[5][6][7][8]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Selective activation of the prostaglandin E2 receptor subtype EP2 or EP4 leads to inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of EP4 Receptor Agonists: Performance, Protocols, and Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various E-type prostanoid receptor 4 (EP4) agonists. It summarizes key performance data, details experimental methodologies for their characterization, and visualizes the intricate signaling pathways involved.
The EP4 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory diseases, pain, and cancer.[1][2][3] Activation of the EP4 receptor by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), or synthetic agonists can trigger a cascade of intracellular signaling events.[2][4] This guide offers a comparative analysis of different EP4 agonists, focusing on their performance in various assays and providing the necessary experimental context for their evaluation.
Comparative Performance of EP4 Agonists
The selection of an appropriate EP4 agonist for research or therapeutic development depends on its specific pharmacological properties, including its binding affinity, potency, and selectivity. The following tables summarize quantitative data for a selection of EP4 agonists from the literature.
Table 1: Binding Affinities and Functional Potencies of Selected EP4 Agonists
| Agonist | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Cell Line | Reference |
| PGE2 | Human EP4 | Radioligand Binding | 0.75 ± 0.03 | - | HEK-293 | [5] |
| Human EP4 | Gαs Activation (BRET) | - | 5.4 ± 1.5 | HEK293 | [6] | |
| Human EP4 | Gαi Activation (BRET) | - | 56 ± 16 | HEK293 | [6] | |
| Human EP4 | β-arrestin Recruitment (BRET) | - | 130 ± 30 | HEK293 | [6] | |
| ONO-AE1-329 | Mouse EP4 | Radioligand Binding | 9.7 | - | - | [4][7] |
| L-902,688 | Human EP4 | Radioligand Binding | 0.38 | - | - | [8][9] |
| Human EP4 | cAMP Accumulation | - | 0.6 | - | [8][9] | |
| PGE1 alcohol | Human EP4 | Gαs Activation (BRET) | - | 13 ± 2 | HEK293 | [6] |
| Human EP4 | Gαi Activation (BRET) | - | 41 ± 14 | HEK293 | [6] | |
| Human EP4 | β-arrestin Recruitment (BRET) | - | 30 ± 10 | HEK293 | [6] | |
| M&B28767 | Human EP4 | Gαs Activation (BRET) | - | 11 ± 2 | HEK293 | [6] |
| Human EP4 | Gαi Activation (BRET) | - | 130 ± 50 | HEK293 | [6] | |
| Human EP4 | β-arrestin Recruitment (BRET) | - | 210 ± 50 | HEK293 | [6] |
Note: Data are presented as mean ± SEM or as reported in the source. Experimental conditions may vary between studies.
Table 2: In Vivo Efficacy of Selected EP4 Agonists
| Agonist | Model | Species | Dose | Effect | Reference |
| Novel EP4 Agonist | Dextran sulfate (B86663) sodium-indomethacin induced colitis | Mouse | 0.2 mg/kg | Superior to sulfasalazine (B1682708) in reducing colitis symptoms and inflammation.[10] | [10] |
| ONO-AE1-329 | Dextran sulfate sodium (DSS)-induced colitis | Rat | Intracolonic administration | Decreased erosion and ulceration; modulated cytokine levels.[11] | [11] |
| L-902,688 | Transient ischemic stroke | Rat | 1 mg/kg, i.v. | Reduced blood-brain barrier damage and neurological deficits.[12] | [12] |
EP4 Receptor Signaling Pathways
Activation of the EP4 receptor can initiate multiple downstream signaling cascades, primarily through the coupling to different G proteins. The classical pathway involves the activation of Gαs, leading to an increase in intracellular cyclic AMP (cAMP). However, evidence suggests that the EP4 receptor can also couple to Gαi and recruit β-arrestin, leading to the activation of alternative signaling pathways.[2][4] This phenomenon, known as functional selectivity or biased agonism, allows different agonists to preferentially activate specific downstream pathways, leading to distinct cellular responses.[6]
Figure 1. Overview of the major signaling pathways activated by the EP4 receptor.
Experimental Workflow for EP4 Agonist Characterization
The characterization of EP4 agonists typically involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity. The following diagram illustrates a general workflow for this process.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]
- 3. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ono-AE1-329 () for sale [vulcanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Agonism of Prostaglandin E2 Receptor 4 Ameliorates Tubulointerstitial Injury in Nephrotoxic Serum Nephritis in Mice [mdpi.com]
- 12. Protective Effects of L-902,688, a Prostanoid EP4 Receptor Agonist, against Acute Blood-Brain Barrier Damage in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CAY10580: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of CAY10580.
This compound is supplied as a solution in ethanol (B145695).[1] According to the supplier, this material should be considered hazardous until further information is available, and users must review the complete Safety Data Sheet (SDS) provided to their institution before use.[1] In the absence of a specific, publicly available SDS for this compound, and in line with precautionary safety principles, the entire product, including the ethanol solvent, must be treated as hazardous waste. The following procedures are based on general best practices for handling flammable and potentially hazardous research chemicals.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant laboratory coat.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Ethanol is a flammable liquid.[2] Ensure the disposal area is free of open flames, sparks, hot surfaces, and other potential ignition sources. All equipment should be properly grounded to prevent static discharge.[2]
Operational Disposal Plan: Step-by-Step Guidance
Under no circumstances should this compound or its solution be disposed of down the drain or in regular solid waste.[3][4][5] The primary method of disposal is collection as hazardous chemical waste for incineration by a licensed facility.
-
Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. This container must be made of a material that will not react with ethanol and should have a secure, tightly-fitting screw cap.[6][7]
-
It is often best practice to use the original manufacturer's bottle or a designated container for non-halogenated solvent waste.[6]
-
-
Waste Segregation:
-
Proper Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:[8]
-
The words "Hazardous Waste"
-
The full chemical name(s): "this compound in Ethanol"
-
An accurate list of all components and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Secure Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
This area should be in a secondary containment tray to prevent the spread of potential leaks.[4]
-
The container must remain closed at all times, except when waste is being added.[3][4][8]
-
-
Final Disposal:
-
Once the container is nearly full (do not exceed 90% capacity), arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional protocols for scheduling a waste pickup.
-
Data Presentation: Chemical Handling Properties
While specific quantitative data for this compound disposal is not available, the properties of its solvent, ethanol, dictate the primary disposal route.
| Property | Guideline | Rationale |
| Waste Classification | Hazardous Waste | The product is a research chemical with unknown full toxicity; the ethanol solvent is a flammable liquid.[1] |
| Allowed Disposal Routes | Collection for professional disposal | Prohibited from drain or regular trash disposal to prevent environmental contamination and safety hazards.[3][4][5] |
| Container Type | Chemically compatible with a secure cap | To prevent leaks, evaporation, and dangerous reactions.[6][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures proper segregation, secondary containment, and safe storage away from ignition sources.[4][7] |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A logical workflow for the safe disposal of this compound solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
